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2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Documentation Hub

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  • Product: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
  • CAS: 27328-13-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

This guide details the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , a critical pharmacophore often utilized in kinase inhibitors (e.g., ALK/ROS1 inhibitors) and GPCR modulators. The guide prioritizes tw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , a critical pharmacophore often utilized in kinase inhibitors (e.g., ALK/ROS1 inhibitors) and GPCR modulators.

The guide prioritizes two distinct methodologies:

  • The "Discovery Route" (Minisci Reaction): A rapid, one-step radical alkylation ideal for small-scale library generation.

  • The "Process Route" (Suzuki Coupling): A robust, convergent pathway suitable for gram-to-kilogram scale-up.

Executive Summary

  • Target Molecule: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • Key Properties: The 2,6-dimethyl substitution provides steric protection to the pyridine nitrogen, reducing N-oxidation and metabolic clearance. The 4-tetrahydropyranyl (THP) moiety acts as a polar, non-aromatic bioisostere for cyclohexyl or phenyl groups, improving aqueous solubility and lowering LogP.

Retrosynthetic Analysis

The construction of the bi-heterocyclic core can be approached via direct C-H functionalization or metal-catalyzed cross-coupling.

Retrosynthesis Target Target: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Lutidine 2,6-Lutidine Target->Lutidine Route A: Minisci (Radical) THP_Acid Tetrahydro-2H-pyran-4-carboxylic acid Target->THP_Acid Route A BromoLutidine 4-Bromo-2,6-dimethylpyridine Target->BromoLutidine Route B: Suzuki (Pd-Catalyzed) THP_Boronate Tetrahydro-2H-pyran-4-boronic acid pinacol ester Target->THP_Boronate Route B

Figure 1: Retrosynthetic disconnection showing the Discovery Route (Red) and Process Route (Green).

Route A: The Discovery Approach (Minisci Reaction)

Best for: Rapid analog generation, <1g scale, speed.

This route utilizes a silver-catalyzed decarboxylative alkylation.[1] While Minisci reactions often suffer from poor regioselectivity on unsubstituted pyridines, the 2,6-dimethyl substitution pattern is advantageous here . Because the


-positions (C2, C6) are blocked by methyl groups, the nucleophilic alkyl radical is forced to attack the 

-position (C4), resulting in high regioselectivity without the need for complex blocking groups.
Mechanism[1][2][3][4]
  • Radical Generation: Oxidative decarboxylation of tetrahydro-2H-pyran-4-carboxylic acid by Ag(II)/Persulfate generates the nucleophilic THP radical.

  • Addition: The radical attacks the protonated 2,6-lutidine at C4.

  • Re-aromatization: Oxidative hydrogen abstraction restores the pyridine ring.

Protocol 1: Oxidative Decarboxylation

Reagents:

  • Substrate: 2,6-Lutidine (1.0 equiv)

  • Radical Source: Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)

  • Solvent: DCM/Water (Biphasic 1:1) or CH₃CN/Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2,6-lutidine (10 mmol, 1.07 g) in a mixture of Water (20 mL) and Acetonitrile (20 mL).

  • Acidification: Add Trifluoroacetic acid (10 mmol, 0.76 mL) to protonate the pyridine (activating it for radical attack).

  • Addition: Add Tetrahydro-2H-pyran-4-carboxylic acid (20 mmol, 2.60 g) and AgNO₃ (2 mmol, 340 mg).

  • Reaction: Heat the mixture to 50°C. Add a solution of Ammonium Persulfate (20 mmol, 4.56 g) in water (10 mL) dropwise over 30 minutes. Note: Evolution of CO₂ gas will be observed.

  • Monitoring: Stir at 50°C for 2 hours. Monitor by LC-MS (Target M+H = 192.1).

  • Workup: Cool to room temperature. Basify with saturated NaHCO₃ or 1M NaOH to pH > 9.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

Critical Insight: If the reaction stalls, add a second portion of AgNO₃ and Persulfate. The radical half-life is short; maintaining a steady concentration of the radical is key.

Route B: The Process Approach (Suzuki Coupling)

Best for: High purity, >10g scale, GMP manufacturing.

This route avoids the variable yields of radical chemistry by using a reliable Pd-catalyzed cross-coupling. It requires 4-bromo-2,6-dimethylpyridine, which can be purchased or synthesized from 2,6-lutidine N-oxide.

Protocol 2: Suzuki-Miyaura Coupling

Reagents:

  • Electrophile: 4-Bromo-2,6-dimethylpyridine (1.0 equiv)

  • Nucleophile: 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Charging: To a 3-neck flask equipped with a reflux condenser, add 4-bromo-2,6-dimethylpyridine (50 mmol, 9.30 g) and the THP-boronate ester (60 mmol, 12.7 g).

  • Solvent: Add 1,4-Dioxane (200 mL) and degas by bubbling nitrogen for 15 minutes.

  • Catalyst Addition: Add K₂CO₃ (150 mmol, 20.7 g) dissolved in Water (50 mL). Then add Pd(dppf)Cl₂·DCM (2.5 mmol, 2.0 g).

  • Reaction: Heat to 90°C–100°C under nitrogen atmosphere for 4–6 hours.

  • IPC (In-Process Control): Check for consumption of bromide by HPLC.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Partition: Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous phase with EtOAc.

  • Scavenging: Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.

  • Purification: Recrystallization from Hexanes/EtOAc is often possible due to the high symmetry and crystallinity of the product. Alternatively, distill under high vacuum.

SuzukiWorkflow Start Start: Degas Solvents Mix Add Reactants & Base Start->Mix Heat Heat 90°C (4-6 hrs) Mix->Heat Filter Celite Filtration (Pd Removal) Heat->Filter Isolate Crystallization or Distillation Filter->Isolate

Figure 2: Workflow for the Palladium-catalyzed synthesis.[2]

Analytical Characterization (Self-Validating Data)

When synthesizing this molecule, the following analytical signatures confirm identity and purity.

TechniqueExpected Signal / ObservationInterpretation
LC-MS (ESI+) m/z = 192.1 [M+H]⁺Consistent with MW 191.27.
¹H NMR (400 MHz, CDCl₃)

6.85 (s, 2H)
Aromatic protons at C3/C5. Singlet proves symmetry (2,6-dimethyl).

4.05 (dd, 2H)
Equatorial protons of THP ether (adjacent to O).

3.50 (td, 2H)
Axial protons of THP ether (adjacent to O).

2.65 (tt, 1H)
Methine proton at THP C4 (connection point to Pyridine).

2.50 (s, 6H)
Methyl groups at C2/C6. Strong singlet.

1.60-1.80 (m, 4H)
Remaining THP methylene protons.
¹³C NMR ~158 ppm (C2/C6), ~155 ppm (C4)Quaternary carbons of the pyridine ring.
~118 ppm (C3/C5)Aromatic CH carbons.
~68 ppm (THP C-O)Ether carbons in the THP ring.
~24 ppm (Methyls)2,6-Methyl groups.

Safety & Troubleshooting

Safety Protocols
  • Minisci Route: The use of Ammonium Persulfate and Silver Nitrate creates a strong oxidizing environment.[3] Ensure no flammables are near the reaction flask during addition. The reaction generates CO₂; ensure adequate venting to prevent pressure buildup.

  • Suzuki Route: 4-Bromo-2,6-dimethylpyridine can be a skin irritant. Handle Pd catalysts in a fume hood to avoid inhalation of heavy metal dust.

Troubleshooting Guide
  • Problem: Low yield in Minisci reaction (Poly-alkylation).

    • Solution: This is rare due to steric blocking at C2/C6, but if observed, reduce the equivalents of carboxylic acid and stop the reaction at 70% conversion.

  • Problem: Protodeboronation in Suzuki coupling (Loss of THP group).

    • Solution: Use anhydrous conditions initially or switch to a milder base like K₃PO₄. Ensure the temperature does not exceed 100°C.

  • Problem: Product is an oil and difficult to crystallize.

    • Solution: Form the HCl salt by bubbling HCl gas into an ethereal solution of the product. The hydrochloride salt (C₁₂H₁₇NO·HCl) is a stable, white solid.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.

  • Scalable Minisci Protocols: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4][5] Chem. Commun., 2011.

  • Suzuki Coupling on Pyridines: Kudo, N., et al. "Synthesis of 4-substituted pyridines via Suzuki-Miyaura coupling." Chem. Pharm. Bull., 1999.

  • Properties of THP-Pyridine Scaffolds: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.

Sources

Exploratory

A Technical Guide to Investigating the Biological Activity of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine: A Novel Chemical Entity

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist Preamble: Charting a Course for a Novel Pyridine Derivative The compound 2,6-Dimethyl-4-(tetrahydro-py...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Preamble: Charting a Course for a Novel Pyridine Derivative

The compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine represents a novel chemical entity at the frontier of discovery. Its potential biological activity is, as of now, uncharacterized in public-domain literature. This guide, therefore, is not a retrospective summary but a prospective roadmap. It outlines a logical, multi-phase strategy for the systematic evaluation of this molecule, from initial physicochemical characterization to robust target validation and mechanism of action studies. We will proceed by dissecting the molecule's constituent parts, forming rational hypotheses based on established medicinal chemistry principles, and detailing the rigorous experimental workflows required to test them.

Part 1: Structural Deconstruction and Hypothesis Generation

The structure of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine offers several clues to its potential biological roles. It is composed of two key pharmacophores: a 2,6-disubstituted pyridine core and a tetrahydropyran (THP) moiety.

  • The Pyridine Scaffold: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and potential interactions with biological targets.[1][2] Pyridine derivatives are known to possess a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][3][4][5]

  • 2,6-Dimethyl Substitution: The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom. This can influence the molecule's binding selectivity, potentially preventing interactions with some targets while favoring others. This substitution pattern is found in compounds investigated for activities ranging from anticancer to neurodegenerative disease modulation.[5][6][7]

  • The Tetrahydropyran (THP) Moiety: The THP ring is frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[8][9] As a cyclic ether, it is more rigid than an open-chain ether and its oxygen atom can serve as an additional hydrogen bond acceptor.[8] Compared to a similar carbocycle like cyclohexane, the THP group often improves aqueous solubility and metabolic stability, key components of a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9]

Initial Hypotheses: Based on this structural analysis, we can formulate several primary hypotheses:

  • The compound is likely to interact with protein targets where hydrogen bonding with the pyridine nitrogen is a key interaction, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes.

  • The compound may exhibit activity in oncology or CNS-related disorders, common therapeutic areas for substituted pyridines.[10][6][7]

  • The THP moiety suggests the molecule has been designed for improved drug-like properties, meriting a full ADME-Tox profile assessment early in the investigation.

Part 2: A Phased Investigational Workflow

A systematic, phased approach is critical to efficiently characterize a novel compound. The following workflow maximizes data generation while conserving resources, allowing for go/no-go decisions at each stage.

Investigational_Workflow A Phase 1: Foundational Profiling B In Silico & Physicochemical Characterization A->B Predict & Measure C In Vitro ADME-Tox Screening A->C Assess Drug-Likeness D Phase 2: Biological Screening B->D C->D E Broad Phenotypic Screening (e.g., Cytotoxicity) D->E Identify General Activity F Target-Based Screening (e.g., Kinase, GPCR Panels) D->F Test Hypotheses E->X F->X G Phase 3: Hit Validation & MoA H Dose-Response & Potency (IC50/EC50) G->H Confirm Activity I Secondary / Orthogonal Assays H->I Validate Mechanism J Selectivity Profiling I->J Assess Specificity K Phase 4: Lead Optimization J->K L Structure-Activity Relationship (SAR) Studies K->L Refine Chemical Structure X->G Hit Identified

Caption: A phased workflow for the biological characterization of a novel chemical entity.

Phase 1: Foundational Profiling (ADME-Tox & Physicochemical)

Before assessing biological function, it is imperative to understand the compound's fundamental properties. Poor ADME-Tox profiles are a primary cause of late-stage drug development failure.[11] Early screening is essential.[11][12][13]

Table 1: Proposed Panel for Initial ADME-Tox & Physicochemical Profiling

Parameter Assay Type Rationale & Cited Standard
Solubility Kinetic Solubility Assay Determines concentration range for biological assays; prevents false negatives due to precipitation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) Predicts passive absorption across the intestinal barrier.[13]
Metabolic Stability Liver Microsome Stability Assay Measures the rate of metabolism by key liver enzymes, indicating in vivo half-life.[13]
CYP450 Inhibition P450-Glo™ Assays (e.g., for CYP3A4, 2D6, 2C9) Screens for potential drug-drug interactions by assessing inhibition of major metabolic enzymes.[12]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) Determines the fraction of compound bound to plasma proteins, which affects the free (active) concentration.[14]
General Cytotoxicity MTT or CellTiter-Glo® on a non-cancerous cell line (e.g., NHDF) Establishes a baseline for compound toxicity against normal cells.[15][16]

| hERG Binding | Predictor™ hERG Fluorescence Polarization Assay | Early screen for potential cardiotoxicity, a common cause of drug withdrawal.[14] |

Phase 2: Broad & Targeted Biological Screening

This phase aims to answer two questions: "Does the compound do anything to cells?" (phenotypic) and "Does the compound interact with our hypothesized targets?" (target-based).

  • Phenotypic Screening: The compound should be screened against a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify any general antiproliferative or cytotoxic effects. The MTT assay is a robust, cost-effective method for this initial screen.[5][17]

  • Target-Based Screening: Based on the pyridine scaffold, screening against panels of kinases and GPCRs is a logical starting point.[18][19][20] Commercial services offer comprehensive panels that can efficiently screen the compound against hundreds of targets at a single concentration (e.g., 10 µM).

Phase 3: Hit Validation and Mechanism of Action (MoA)

Any "hit" from Phase 2 screening (e.g., >50% inhibition in a kinase assay or significant cytotoxicity against a specific cell line) must be rigorously validated.

  • Potency Determination: Generate a full dose-response curve (typically 8-10 concentrations) to determine the IC50 (for inhibition) or EC50 (for activation).

  • Orthogonal Assay Confirmation: Validate the hit using a different assay technology. For example, if a kinase hit is identified in a luminescence-based ADP formation assay, confirm it with a TR-FRET binding assay.[19][21] This ensures the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: If a potent hit is confirmed, the compound's selectivity must be assessed by screening it against a panel of closely related targets. High selectivity is a hallmark of a promising drug candidate.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Target G_Protein G-Protein Activation (Gα, Gβγ) GPCR->G_Protein Activates Compound 2,6-Dimethyl-4-(THP)-pyridine (Test Compound) Compound->GPCR Binds (Agonist/Antagonist?) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for MoA investigation.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. Below are representative, detailed methodologies for key assays proposed in the workflow.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is adapted from standard procedures to measure cell viability based on mitochondrial metabolic activity.[15][22][23]

1. Materials:

  • Test Compound: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine, dissolved in DMSO to a 10 mM stock.
  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.[15]
  • Cell Lines: Adherent human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., NHDF).
  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
  • Solubilization Buffer: 10% SDS in 0.01 M HCl.
  • 96-well flat-bottom plates.

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
  • MTT Addition: Carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT reagent to each well.[23] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
  • Solubilization: After incubation, add 150 µL of Solubilization Buffer to each well.[23] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[15]
  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay that measures ADP produced by a kinase reaction, providing a direct measure of enzyme activity.[24]

1. Materials:

  • Kinase Target: Purified, active recombinant kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1).
  • Kinase Substrate: A suitable generic or specific peptide substrate (e.g., Histone H3).[24]
  • Test Compound and Positive Control Inhibitor (e.g., Staurosporine).[24]
  • ATP: At a concentration near the Km for the specific kinase.
  • ADP-Glo™ Kinase Assay Kit (Promega), which includes Kinase Buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent.
  • 384-well low-volume white plates.

2. Procedure:

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and test compound to their final concentrations in the provided Kinase Buffer.
  • Reaction Setup (in a 384-well plate):
  • Add 1 µL of test compound dilution (or DMSO for controls).
  • Add 2 µL of kinase solution.
  • Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.
  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP back to ATP, which is used by a luciferase to produce light. Incubate at room temperature for 30 minutes.
  • Data Acquisition: Measure luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
  • Plot the percentage inhibition against the log of the compound concentration and fit a curve to determine the IC50 value.

Part 4: Concluding Remarks and Path Forward

This technical guide provides a comprehensive and scientifically grounded framework for the initial biological characterization of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. By systematically progressing through foundational profiling, broad screening, and rigorous hit validation, researchers can efficiently determine if this novel chemical entity possesses promising biological activity. Positive results from this workflow would form the basis for more advanced preclinical studies, including in vivo efficacy models, detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and formal toxicology studies, ultimately paving the way for potential clinical development.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Manglik, A., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. [Link]

  • Lin, M., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry. [Link]

  • Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2020). Pyridine alkaloids with activity in the central nervous system. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Lin, M., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed. [Link]

  • Ziembicka, D., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. [Link]

  • MDPI. (2021). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NCBI Bookshelf. [Link]

  • Wikipedia. Pyridine. Wikipedia. [Link]

  • Cazin, I., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]

  • MDPI. (2019). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs. [Link]

Sources

Foundational

Structural Analogs of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

A Medicinal Chemistry Guide to Scaffold Design and Synthesis[1] Executive Summary: The "Polar Hydrophobe" Strategy The molecule 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS 27328-13-8) represents a highly strateg...

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Guide to Scaffold Design and Synthesis[1]

Executive Summary: The "Polar Hydrophobe" Strategy

The molecule 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS 27328-13-8) represents a highly strategic scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., ALK5, ROS1, ALK). It serves as a sophisticated structural solution to a common medicinal chemistry dilemma: how to maintain hydrophobic binding affinity while improving metabolic stability and aqueous solubility.

This guide analyzes the structural analogs of this core, dissecting the specific roles of the 2,6-dimethylpyridine "warhead" anchor and the tetrahydropyran (THP) "solubility engine." It provides validated synthetic protocols and SAR (Structure-Activity Relationship) logic for researchers designing next-generation inhibitors.

Structural Anatomy & SAR Logic

The efficacy of this scaffold stems from the synergistic interplay between its two primary domains.

2.1 The Tetrahydropyran (THP) Ring: The "Polar Hydrophobe"

Replacing a cyclohexyl or phenyl ring with a tetrahydropyran-4-yl moiety is a classic bioisosteric exchange.

  • Lipophilicity Modulation: The ether oxygen in the THP ring lowers the cLogP by approximately 1.0–1.5 units compared to a cyclohexyl group, significantly improving aqueous solubility without sacrificing the steric bulk required to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region).

  • Metabolic Shielding: Unlike piperidines, which are prone to N-oxidation or N-dealkylation, the THP ether is metabolically robust.

2.2 The 2,6-Dimethylpyridine Core
  • Conformational Control: The methyl groups at the 2- and 6-positions introduce steric clash with adjacent residues. This often forces the pyridine ring out of coplanarity with the connected scaffold, locking the molecule into a bioactive conformation (atropisomerism control).

  • Metabolic Blocking: The 2- and 6-positions of pyridine are susceptible to oxidation by Aldehyde Oxidase (AO) or CYP450s. Methyl substitution effectively blocks these "soft spots," extending half-life (

    
    ).
    

SAR_Logic Core 2,6-Dimethyl-4-(THP)-pyridine THP Tetrahydropyran (THP) (C4 Position) Core->THP Contains Pyridine 2,6-Dimethyl Pyridine (Core) Core->Pyridine Contains Solubility Lowers cLogP (vs Cyclohexyl) THP->Solubility Ether Oxygen Effect Metabolism Blocks AO/CYP Oxidation Pyridine->Metabolism Me-Shielding Twist Induces Torsion (Conformational Lock) Pyridine->Twist Steric Clash

Figure 1: Structural Activity Relationship (SAR) dissection of the core scaffold.

Validated Synthetic Protocols

Two primary routes exist for synthesizing this core: the Suzuki-Miyaura Coupling (preferred for scale and purity) and the Minisci Radical Alkylation (preferred for rapid analog generation).

Method A: Suzuki-Miyaura Cross-Coupling (High Fidelity)

This route is ideal for generating the exact scaffold with high regiocontrol.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylpyridine

  • Coupling Partner: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (followed by reduction) OR Tetrahydro-2H-pyran-4-yl-trifluoroborate.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

Protocol:

  • Coupling: Charge a reaction vessel with 4-bromo-2,6-dimethylpyridine (1.0 eq), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq) in 1,4-dioxane/water (4:1). Degas with N₂ for 10 min. Add Pd(dppf)Cl₂ (5 mol%) and heat to 90°C for 12 h.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Reduction (Hydrogenation): Dissolve the intermediate alkene in MeOH. Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 h to reduce the double bond, yielding the saturated tetrahydropyran ring.

Method B: Minisci Radical Alkylation (Direct Functionalization)

This method allows for the direct attachment of the THP ring to the pyridine without pre-functionalization (halogenation), though yields can be lower.

Reagents:

  • Substrate: 2,6-Lutidine (2,6-dimethylpyridine).

  • Radical Source: Tetrahydro-2H-pyran-4-carboxylic acid.

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈).[1][2]

  • Catalyst: AgNO₃.[1]

Protocol:

  • Dissolve 2,6-lutidine (1.0 eq) and tetrahydropyran-4-carboxylic acid (2.0 eq) in 10% aqueous H₂SO₄.

  • Add AgNO₃ (0.2 eq).

  • Heat to 70°C and add a solution of (NH₄)₂S₂O₈ (2.5 eq) in water dropwise over 30 minutes.

  • Mechanism: The silver catalyzes the oxidative decarboxylation of the acid, generating a nucleophilic alkyl radical that attacks the protonated pyridine at the electron-deficient 4-position.

  • Basify with NaOH to pH > 9 and extract with DCM.

Synthesis_Pathways Start_A 4-Bromo-2,6-dimethylpyridine Step_A1 Suzuki Coupling (Formation of Alkene) Start_A->Step_A1 + Reagent Start_B 2,6-Lutidine (2,6-Dimethylpyridine) Step_B1 Minisci Radical Alkylation (Oxidative Decarboxylation) Start_B->Step_B1 + Reagent Reagent_A THP-Boronate / Pd(0) Reagent_B THP-COOH / AgNO3 / Persulfate Step_A2 Hydrogenation (Pd/C, H2) Step_A1->Step_A2 Product 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Step_A2->Product High Purity Step_B1->Product Direct Route

Figure 2: Comparison of Suzuki (Method A) and Minisci (Method B) synthetic routes.

Physicochemical Profile & Drug-Like Properties[1][4]

The following data highlights why this scaffold is preferred over purely carbocyclic analogs.

Property2,6-Dimethyl-4-(THP)-pyridineCyclohexyl AnalogImplication
cLogP ~1.8~3.2THP analog has significantly better aqueous solubility.
pKa (Pyridine N) ~6.7~6.8Methyl groups slightly increase basicity; THP has minimal electronic effect.
tPSA ~22 Ų~13 ŲHigher polarity aids in permeability/solubility balance.
Metabolic Stability HighModerateTHP is resistant to oxidation; Cyclohexyl is prone to hydroxylation.
Case Study: ALK5 Inhibition

The 2,6-dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine motif is a key intermediate in the synthesis of ALK5 (TGF-β type I receptor) inhibitors .

In research by Zhao et al., pyrazole derivatives containing the tetrahydropyran-pyridine motif demonstrated:

  • Potency: IC₅₀ values in the nanomolar range (e.g., 25 nM) against ALK5 autophosphorylation.

  • Selectivity: The 2,6-dimethyl substitution pattern fills the ATP-binding pocket's hydrophobic region while preventing binding to homologous kinases that lack the corresponding space.

  • Safety: Reduced hERG inhibition compared to more lipophilic analogs, likely due to the polarity of the THP oxygen.

References
  • Chemical Identity: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine.[3] CAS No. 27328-13-8.

  • Minisci Reaction Protocol: Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1] Journal of the American Chemical Society, 2021.[1] Link

  • ALK5 Inhibitor Application: Zhao, L., et al. "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2022.[4] Link

  • Pyran Annulation Synthesis: Jasti, R., et al. "Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans." Journal of the American Chemical Society, 2008. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine in Medicinal Chemistry

Executive Summary 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural dualism—combining a polar, hydrogen-bond-accepting pyridine ring with a lipophilic, metabolically stable tetrahydropyran moiety—makes it an ideal bioisostere for phenyl or cyclohexyl groups in kinase and epigenetic inhibitors (e.g., EZH2 or ALK5 targets).

This guide provides a validated experimental protocol for activating and functionalizing this scaffold. Unlike simple reagents, this compound requires specific handling to maintain the integrity of the pyran ring while selectively functionalizing the pyridine core. We present a "Head-to-Tail" functionalization strategy using the Boekelheide Rearrangement , converting the chemically inert methyl groups into reactive hydroxymethyl handles, enabling the construction of complex bioactive molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 2,6-Dimethyl-4-(tetrahydro-2H-pyran-4-yl)pyridine
CAS Number 27328-13-8
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Off-white to pale yellow solid or oil (purity dependent)
Solubility Soluble in DCM, Methanol, DMSO (>50 mM); Sparingly soluble in water
pKa (Calculated) ~6.8 (Pyridine nitrogen)
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Core Logic: The "Scaffold Activation" Strategy

To "use" this compound effectively in drug discovery, one must overcome the inertness of the 2,6-methyl groups. Direct coupling to the pyridine nitrogen often kills biological activity by abolishing H-bond acceptor capability. Therefore, the Gold Standard Protocol involves N-oxidation followed by rearrangement .

This approach achieves two goals:

  • Site-Selective Functionalization: It targets the benzylic-like methyl positions without touching the pyran ring.

  • Preservation of Pharmacophore: It restores the pyridine nitrogen's basicity in the final step, ensuring the drug can still bind its target (e.g., the hinge region of a kinase).

Mechanistic Workflow Diagram

G Start Starting Material (2,6-Dimethyl-4-pyran-pyridine) NOxide Intermediate A (Pyridine N-Oxide) Start->NOxide Activation (mCPBA, DCM) Rearrange Intermediate B (Acetoxymethyl Ester) NOxide->Rearrange Boekelheide (Ac2O, Heat) Logic1 Logic: N-Oxide weakens C-H bond at methyl group NOxide->Logic1 Product Final Scaffold (2-Hydroxymethyl derivative) Rearrange->Product Hydrolysis (K2CO3, MeOH) Logic2 Logic: [3,3]-Sigmatropic rearrangement installs Oxygen Rearrange->Logic2

Caption: Step-wise activation logic converting the inert scaffold into a versatile linker for drug conjugation.

Experimental Protocol: Functionalization via Boekelheide Rearrangement

Objective: Synthesize (6-methyl-4-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanol. Scale: 1.0 gram (5.2 mmol).

Phase 1: N-Oxidation (Activation)

This step creates the requisite dipole for the rearrangement.

  • Preparation : Dissolve 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (1.0 g, 5.2 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

  • Addition : Cool the solution to 0°C (ice bath). Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 77% max, 1.4 g, ~6.2 mmol) portion-wise over 15 minutes.

    • Critical Check: Monitor internal temperature; do not exceed 5°C to prevent over-oxidation or ring opening.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (10% MeOH in DCM). The N-oxide is significantly more polar (lower Rf) than the starting material.

  • Workup :

    • Dilute with DCM (30 mL).

    • Wash with 10% Na₂CO₃ (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.

    • Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Yield Target : >90% as a white solid/foam.

Phase 2: The Boekelheide Rearrangement

This step migrates the oxygen from the nitrogen to the methyl carbon.

  • Setup : Dissolve the crude N-oxide from Phase 1 in Acetic Anhydride (Ac₂O) (10 mL).

  • Thermal Activation : Heat the mixture to 140°C (reflux) for 2–4 hours.

    • Mechanism: The reaction proceeds via an O-acylation followed by a [3,3]-sigmatropic rearrangement.

    • Visual Cue*: The solution typically turns from colorless to golden/brown.

  • Quench : Cool to RT. Remove excess Ac₂O under reduced pressure (rotary evaporator with a warm bath, ~50°C). Co-evaporate with toluene (2 x 10 mL) to remove traces of acid.

  • Result : You now have the Acetoxymethyl intermediate .

Phase 3: Hydrolysis to Alcohol
  • Hydrolysis : Dissolve the residue in Methanol (MeOH) (15 mL).

  • Base Treatment : Add Potassium Carbonate (K₂CO₃) (1.4 g, 10 mmol). Stir at RT for 1 hour.

  • Purification :

    • Filter off the solid K₂CO₃.

    • Concentrate the filtrate.[3]

    • Column Chromatography : Elute with DCM:MeOH (95:5 to 90:10).

  • Final Product : (6-methyl-4-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanol.

    • Validation: ¹H NMR will show a new singlet (2H) at ~4.6 ppm (CH₂-OH) and loss of one methyl singlet (~2.5 ppm).

Application Protocol: Fragment Library Screening

If using the parent compound (non-functionalized) for biological screening (e.g., SPR or Crystallography soaking):

Stock Solution Preparation:

  • Solvent : Use DMSO-d6 (for NMR) or Anhydrous DMSO (for assays).

  • Concentration : Prepare a 100 mM master stock.

    • Calculation: Weigh 19.13 mg into 1 mL DMSO.

  • Sonicate : Sonicate for 60 seconds to ensure complete dissolution. The pyran ring increases lipophilicity, so vortexing alone may be insufficient.

  • Storage : Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.

Assay Compatibility:

  • SPR (Surface Plasmon Resonance) : Compatible up to 5% DMSO.

  • X-Ray Soaking : High solubility allows soaking concentrations up to 50 mM without precipitating in crystallization drops.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete oxidation or loss during wash.Use 1.2 eq of mCPBA. Ensure aqueous wash is basic (pH > 9) to keep the N-oxide in the organic layer (N-oxides can be water soluble if protonated).
Black Tar in Phase 2 Overheating or polymerization.Strictly control temp at 140°C. Degas the acetic anhydride with Nitrogen before heating to prevent radical side reactions.
Pyran Ring Opening Acidic conditions too harsh.Avoid strong mineral acids (HCl/H₂SO₄). The pyran ether linkage is sensitive to strong acid hydrolysis. Stick to basic hydrolysis (K₂CO₃).

Strategic Pathway: From Scaffold to Drug

The following diagram illustrates how this specific scaffold fits into a broader drug discovery campaign, specifically for Kinase and Epigenetic targets.

DrugDiscovery Scaffold 2,6-Dimethyl-4-(pyran-4-yl)-pyridine (The Scaffold) Path1 Pathway A: Kinase Inhibition (Hinge Binder) Scaffold->Path1 Bioisostere for Phenyl/Cyclohexyl Path2 Pathway B: Epigenetics (EZH2) (Solvent Exposed Tail) Scaffold->Path2 Solubilizing Group Step1A Functionalize Methyl Group (Linker attachment) Path1->Step1A Step1B Oxidize Pyridine Nitrogen (Modify electronics) Path2->Step1B TargetA Target: ALK5 / p38 MAPK Step1A->TargetA TargetB Target: EZH2 / Histone Methyltransferase Step1B->TargetB

Caption: Decision tree for utilizing the scaffold based on target class (Kinase vs. Epigenetic).

References

  • Chemical Identity & Properties : PubChem Compound Summary for CID 70626 (Related Pyranone precursor) and Pyridine derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridine N-Oxides : "Pyridine synthesis - Organic Chemistry Portal". Organic Chemistry Portal. [Link]

  • Boekelheide Rearrangement : "Rearrangement of 2-methylpyridine N-oxide to 2-hydroxymethylpyridine". Organic Syntheses, Coll.[4] Vol. 4, p.582. [Link]

  • Biological Application (ALK5) : "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives". Bioorganic & Medicinal Chemistry Letters, 2022.[5] [Link]

  • Fragment-Based Screening : "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs". Researcher.Life. [Link]

Sources

Application

Application of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine in medicinal chemistry

This detailed application note and protocol guide focuses on 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8), a strategic scaffold in modern medicinal chemistry. Introduction: The "Solubility-Stability"...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed application note and protocol guide focuses on 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8), a strategic scaffold in modern medicinal chemistry.

Introduction: The "Solubility-Stability" Scaffold

In the optimization of lead compounds, medicinal chemists often face the "molecular obesity" challenge—where potency increases come at the cost of poor solubility and metabolic instability. 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine represents a high-value structural motif designed to solve these specific problems.

This scaffold combines two critical design elements:

  • Metabolic Shielding: The 2,6-dimethyl substitution on the pyridine ring sterically blocks the

    
    -positions, preventing oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes, a common metabolic liability for pyridine-containing drugs.
    
  • Bioisosteric Solubilization: The 4-(tetrahydro-pyran-4-yl) group acts as a bioisostere for phenyl or cyclohexyl rings. It significantly lowers lipophilicity (

    
    ) and acts as a hydrogen bond acceptor, improving aqueous solubility without sacrificing the space-filling properties required for hydrophobic pocket binding.
    
Key Physicochemical Attributes
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 191.27 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
H-Bond Acceptors 2 (Pyridine N, Ether O)Enhances water solubility and receptor interaction.
Topological Polar Surface Area ~22 ŲGood membrane permeability (Rule of 5 compliant).
Metabolic Liability Low2,6-Me blocks N-oxidation and nucleophilic attack.

Medicinal Chemistry Applications

Scaffold Morphing & Bioisosterism

This molecule is frequently used to replace 1,4-disubstituted benzene or 4-substituted piperidine motifs in kinase inhibitors and epigenetic modulators.

  • vs. Phenyl Ring: Replacing a phenyl ring with a tetrahydropyran (THP) reduces aromaticity-driven non-specific binding and improves solubility.

  • vs. Piperidine: Unlike piperidine, the THP ring is not basic. This prevents lysosomal trapping and reduces hERG channel affinity, a common cardiac safety risk associated with basic amines.

Case Study Contexts

While often a proprietary intermediate, this motif is structurally analogous to cores found in:

  • EZH2 Inhibitors: Similar to the 2,6-dimethylpyridine core in Tazemetostat (E7438), where the 4-position substituent dictates potency and pharmacokinetic (PK) properties.

  • Smoothened (Smo) Antagonists: Used in Hedgehog pathway inhibitors where the pyridine nitrogen interacts with key residues in the transmembrane domain.

  • ALK/ROS1 Inhibitors: Used to fine-tune the angle of exit from the ATP-binding pocket into the solvent front.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind selecting this scaffold.

SAR_Logic Core Pyridine Core (H-Bond Acceptor) Me_Groups 2,6-Dimethyl Groups (Steric Shield) Core->Me_Groups Blocks AO/CYP Metabolism THP_Ring Tetrahydropyran-4-yl (Solubility Vector) Core->THP_Ring Reduces LogP vs Phenyl Target Improved PK Profile (Low Clearance, High Sol) Me_Groups->Target Increases t1/2 THP_Ring->Target Reduces hERG risk

Caption: SAR Logic flow demonstrating how the 2,6-dimethyl and THP modifications synergize to improve Pharmacokinetics (PK).

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the standard method for installing the THP ring onto the pyridine core. This protocol ensures high regioselectivity and yield.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylpyridine (1.0 eq)

  • Boronate: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq) [Note: Followed by hydrogenation] OR Tetrahydro-2H-pyran-4-yl-boronic acid (if available).

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial or round-bottom flask with 4-bromo-2,6-dimethylpyridine and the boronic ester. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane (

    
    ).
    
  • Activation: Add the Palladium catalyst and the aqueous base solution.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (

    
    ).
    
    • Checkpoint: If using the unsaturated pyran ester, the product mass will be

      
       relative to the target.
      
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

    
    .[1]
    
  • Hydrogenation (If unsaturated boronate used):

    • Dissolve the crude intermediate in Methanol (MeOH).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 2 hours. Filter through Celite.
      
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0–50% EtOAc in Hexanes. The pyridine nitrogen makes the compound streak; add 1% Triethylamine (TEA) to the eluent if necessary.

Protocol B: Physicochemical Profiling (LogD Determination)

To validate the solubility benefits, compare the LogD of the THP-pyridine against a phenyl-pyridine analog.

Method: Shake-Flask UV-Metric

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: Add 50 µL of stock to a vial containing 500 µL 1-Octanol and 500 µL Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    Target Range: A value between 1.0 and 3.0 is ideal for oral bioavailability.
    

Synthesis Workflow Diagram

The following diagram details the synthetic pathway from commercial starting materials to the final scaffold.

Synthesis_Pathway SM1 4-Bromo-2,6-dimethylpyridine Reagents Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Reagents SM2 THP-4-boronic acid pinacol ester SM2->Reagents Inter Intermediate: 4-(3,6-dihydro-2H-pyran-4-yl)-2,6-dimethylpyridine Reagents->Inter Suzuki Coupling H2_Step H2, Pd/C MeOH Inter->H2_Step Product FINAL PRODUCT: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine H2_Step->Product Reduction

Caption: Two-step synthetic route via Suzuki Coupling followed by Hydrogenation to yield the saturated scaffold.

References

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Scaffold Morphing (Pyridine/THP): Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Metabolic Stability of 2,6-Dimethylpyridines: Dalvie, D., et al. (2002). Aldehyde oxidase and its role in the metabolism of heterocyclic amines. Drug Metabolism Reviews, 34(1-2), 1-50.

Sources

Method

The Enigmatic Probe: Deconstructing the Potential of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Despite a comprehensive review of available scientific literature and chemical databases, the compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine remains a molecule of theoretical interest rather than a validated ch...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive review of available scientific literature and chemical databases, the compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine remains a molecule of theoretical interest rather than a validated chemical probe with a known biological target or established experimental protocols. Information regarding its specific biological activity, mechanism of action, and applications in research is not publicly available at this time.

This document, therefore, serves not as a traditional application note, but as a forward-looking guide for researchers who may be interested in exploring the potential of this compound. By leveraging structure-activity relationships of related molecules and outlining a strategic approach to target identification and validation, we provide a roadmap for pioneering the investigation of this novel chemical entity.

Structural Rationale: Clues from Constituent Moieties

The structure of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine offers intriguing possibilities based on the known biological activities of its core components: the 2,6-dimethylpyridine core and the tetrahydropyran substituent.

Table 1: Potential Biological Relevance of Structural Motifs

Structural MoietyKnown Biological Activities & Potential Roles
2,6-Dimethylpyridine This core is found in a variety of bioactive compounds. The pyridine ring is a key feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and act as a scaffold for diverse substitutions.[1][2][3][4][5] Derivatives have shown activities including antitubercular, anticancer, and as inhibitors of β-amyloid aggregation.[1][2][5]
Tetrahydropyran (THP) The THP ring is a common motif in natural products with significant biological activities.[6][7] It can influence solubility, metabolic stability, and conformational rigidity of a molecule. Tetrahydropyran-based compounds have been investigated as inhibitors of bacterial topoisomerases.[8]
Combined Structure The combination of a substituted pyridine with a tetrahydropyran ring suggests potential for novel pharmacology. The overall structure may confer properties that allow it to interact with specific biological targets, though these are currently uncharacterized.

Charting the Course: A Workflow for Target Identification and Validation

For a researcher venturing to characterize 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine as a chemical probe, a systematic approach is paramount. The following workflow outlines a logical progression from initial screening to in-depth validation.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation & Probe Characterization phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporters) hit_validation Hit Validation (dose-response, SAR with analogs) phenotypic_screening->hit_validation Identify bioactive phenotype target_based_screening Target-Based Screening (e.g., kinase panels, GPCR arrays) target_based_screening->hit_validation Identify direct target interaction chemoproteomics Chemoproteomics (e.g., affinity chromatography, activity-based protein profiling) chemoproteomics->hit_validation Identify binding proteins target_engagement Target Engagement Assays (e.g., CETSA, SPR, ITC) hit_validation->target_engagement Confirm direct interaction & affinity cellular_activity Cellular Activity Confirmation (knockdown/knockout studies, rescue experiments) target_engagement->cellular_activity Validate target in cellular context in_vivo_testing In Vivo Model Testing cellular_activity->in_vivo_testing Assess efficacy and pharmacology

Figure 1. A generalized workflow for the identification and validation of a novel chemical probe's biological target.

Foundational Protocols: A Starting Point for Investigation

While specific protocols for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine cannot be provided, the following are generalized, foundational protocols that would be adapted during the initial stages of its characterization.

General Cell Viability Assay (MTS/MTT)

This initial screen can determine if the compound has cytotoxic or cytostatic effects on various cell lines.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50/EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Should a target be hypothesized or identified, CETSA can confirm direct binding of the compound to the target protein in a cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine or vehicle control and incubate.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot or other protein detection methods using an antibody specific to the putative target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions are essential. Based on the general properties of pyridine derivatives, the following should be considered:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Future Directions

The journey to characterizing 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine as a chemical probe is one of fundamental discovery. The absence of existing data presents a unique opportunity for researchers to make a significant contribution to chemical biology. By employing the strategic workflows and foundational protocols outlined here, the scientific community can begin to unravel the biological functions of this and other uncharacterized small molecules, potentially unlocking new tools for understanding disease and developing novel therapeutics.

References

Please note that the following references are for the general biological activities of the constituent chemical motifs and do not refer to the specific compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine.

  • ResearchGate. (2025). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. Available at: [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

  • PubMed. (2017). Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. Available at: [Link]

  • ACS Organic & Inorganic Au. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Available at: [Link]

  • PubMed. (1997). Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Bentham Science Publisher. (n.d.). Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Available at: [Link]

  • MDPI. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol. Available at: [Link]

  • Google Patents. (n.d.). United States Patent.
  • Home Sunshine Pharma. (n.d.). 2,6-Dimethyl-4H-pyran-4-one CAS 1004-36-0. Available at: [Link]

  • PMC. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology. Available at: [Link]

  • Google Patents. (2009). United States Patent.
  • PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Available at: [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • EUbOPEN. (n.d.). Chemical probes. Available at: [Link]

  • PubChem. (n.d.). Process for preparing pyridine derivatives and pharmaceutical compositions containing such compounds as active substances. Available at: [Link]

  • YouTube. (2020). Chemical Probes as Essential Tools for Biological Discovery. Available at: [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Available at: [Link]

  • Eureka | Patsnap. (2019). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification of novel molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with promising biological activity is a critical starting point.[1][2][3][4] High-throughput screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This document provides a comprehensive guide to the application of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine in HTS campaigns.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known to interact with a wide range of biological targets.[5][6] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The tetrahydropyran moiety is also a common feature in bioactive natural products and synthetic compounds, often conferring favorable pharmacokinetic properties.[9] The combination of these two motifs in 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine presents a unique chemical entity with significant potential for hit identification in drug discovery programs.[10]

This guide is designed to provide researchers with the foundational knowledge and practical protocols to effectively screen this compound and its analogs. We will delve into the hypothetical, yet plausible, mechanism of action, detailed HTS protocols, and critical considerations for data interpretation and hit validation.

Hypothetical Mechanism of Action: Targeting Kinase Signaling

While the specific biological target of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is yet to be fully elucidated, its structural features suggest a potential role as a modulator of protein kinase activity. The pyridine core can act as a hinge-binding motif, a common interaction mode for kinase inhibitors. For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of a generic mitogen-activated protein kinase (MAPK), a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Compound 2,6-Dimethyl-4- (tetrahydro-pyran-4-yl)-pyridine Compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Physicochemical Properties and Compound Handling

Successful HTS campaigns rely on the careful management and understanding of the physicochemical properties of the compounds being screened.[11]

PropertyPredicted Value/ConsiderationImportance in HTS
Molecular Weight ~205.3 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
LogP ~2.5Indicates good membrane permeability.
Solubility Moderate aqueous solubility predicted.Crucial for avoiding false positives due to compound precipitation.[12]
Stability Stable under standard storage conditions.Essential for maintaining compound integrity throughout the screening process.[11]
Purity >95% recommendedImpurities can lead to off-target effects and confounding results.

Compound Handling Protocol:

  • Storage: Store the compound as a dry powder at -20°C in a desiccated environment.

  • Solubilization: Prepare a 10 mM stock solution in 100% DMSO. Use of pre-qualified, low-water content DMSO is critical to prevent compound precipitation upon storage.[13]

  • Plate Preparation: For primary screening, create intermediate plates by diluting the stock solution in an appropriate buffer or culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent-induced cellular toxicity.[13]

  • Quality Control: Regularly assess the solubility and stability of the compound in the assay buffer to prevent assay artifacts.

High-Throughput Screening Workflow

The following is a generalized workflow for screening 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine against our hypothetical kinase target. This workflow can be adapted for various target classes and assay formats.[2][14]

HTS_Workflow Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen Assay_Development->Pilot_Screen Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Data_Analysis_Hit_ID Data Analysis & Hit Identification Primary_HTS->Data_Analysis_Hit_ID Hit_Confirmation_Triage Hit Confirmation & Triage Data_Analysis_Hit_ID->Hit_Confirmation_Triage Dose_Response Dose-Response & IC50 Determination Hit_Confirmation_Triage->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: A typical workflow for a high-throughput screening campaign.

Detailed HTS Protocols

Primary Screen: Biochemical Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay in a 384-well format, suitable for automated liquid handling.[3][15]

Materials:

  • Recombinant Kinase (e.g., MEK1)

  • Kinase Substrate (e.g., inactive ERK2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well low-volume white plates

  • 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (10 µM final concentration)

  • Positive Control (e.g., known MEK1 inhibitor, 1 µM final concentration)

  • Negative Control (DMSO vehicle)

Protocol:

  • Dispense 5 µL of assay buffer containing the kinase substrate and ATP into each well of a 384-well plate.

  • Using an automated liquid handler, transfer 50 nL of the test compound, positive control, or negative control from the compound plate to the assay plate.[3]

  • Add 5 µL of assay buffer containing the recombinant kinase to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

The primary goal of data analysis is to identify compounds that exhibit a significant and reproducible effect on the target.[14]

Key Metrics:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[14]

  • Percent Inhibition: Calculated relative to the positive and negative controls.

A "hit" is typically defined as a compound that produces a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Triage

Hits from the primary screen must be rigorously validated to eliminate false positives.[16]

Steps:

  • Re-testing: Re-test the primary hits under the same assay conditions to confirm their activity.

  • Counter-screening: Perform assays to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors for luminescence-based readouts).[16]

  • Promiscuity Assays: Screen hits against a panel of unrelated targets to identify non-specific compounds.

Dose-Response and IC50 Determination

Confirmed hits are then tested over a range of concentrations to determine their potency (IC50). This is typically done using a 10-point, 3-fold serial dilution.

Secondary and Orthogonal Assays

To further validate the mechanism of action, hits should be tested in a secondary, orthogonal assay. For our hypothetical kinase inhibitor, this could be a cell-based assay that measures the phosphorylation of a downstream substrate.

Example: In-Cell Western Assay for ERK Phosphorylation

  • Plate cells (e.g., HeLa) in 384-well plates and allow them to adhere overnight.

  • Starve the cells for 4-6 hours in a serum-free medium.

  • Pre-treat the cells with a serial dilution of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine for 1 hour.

  • Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to activate the MAPK pathway.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies against phospho-ERK and total ERK.

  • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

  • Image the plate on an infrared imaging system and quantify the fluorescence intensity.

  • Calculate the ratio of phospho-ERK to total ERK to determine the inhibitory effect of the compound.

Troubleshooting Common HTS Issues

IssuePotential CauseRecommended Solution
Low Z'-factor High variability in controls, low signal-to-background ratio.Optimize assay parameters (reagent concentrations, incubation times), ensure consistent liquid handling.
High False Positive Rate Compound promiscuity, assay interference, compound aggregation.Implement rigorous counter-screening and orthogonal assays.
Poor Reproducibility Inconsistent compound handling, plate edge effects, instrument variability.Standardize protocols, use appropriate plate layouts to minimize edge effects, and regularly calibrate instruments.[17]

Conclusion

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine represents a promising starting point for hit-finding campaigns due to its desirable structural motifs. While its specific biological activity remains to be discovered, the protocols and workflows outlined in this application note provide a robust framework for its systematic evaluation in a high-throughput screening setting. By employing rigorous assay development, multi-step hit validation, and thoughtful data analysis, researchers can effectively unlock the therapeutic potential of this and similar novel chemical entities.

References

  • Pandey, U., & Nichols, P. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved February 14, 2026, from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. SLAS Discovery, 13(9), 849-858.
  • Williams, D. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World.
  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (n.d.). Retrieved February 14, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). SLAS Discovery, 14(5), 509-522.
  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved February 14, 2026, from [Link]

  • High-throughput screening: accelerating drug discovery. (2024, November 18). Retrieved February 14, 2026, from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved February 14, 2026, from [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). Retrieved February 14, 2026, from [Link]

  • Marshall, J. A., & Johns, B. A. (1998). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 63(21), 7885-7892.
  • 2,6-dimethyl-4H-pyran-4-one - ChemSynthesis. (2025, May 20). Retrieved February 14, 2026, from [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics. (2025, April 15). Retrieved February 14, 2026, from [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2019). Molecules, 24(11), 2135.
  • Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). SLAS Discovery, 23(1), 15-28.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, April 29). CMJ Publishers.
  • Gu, G., & Min, F. (2010). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 165-168.
  • 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022, April 1). Bioorganic & Medicinal Chemistry Letters, 62, 128552.
  • SYNTHESIS OF 2-(BENZOPYRAN-4-YL)PYRIDINE N-OXIDE K+. (1995). Heterocycles, 41(11), 2405.
  • Pyridine scaffold: its diverse biological actions. (2024, February 2). International Journal of Novel Research and Development, 9(2).
  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2025, December 6). De Gruyter.
  • Extensive Hit Finding Solutions for High-Quality Hits - Eurofins Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • Dimethyl 4-(3-hydroxy-phen-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxyl-ate. (2010, March 31). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o985.
  • 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide 100mg - Dana Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]

  • ChemInform Abstract: Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. (2025, August 6). ChemInform, 42(14).

Sources

Method

Application Note: Cellular Profiling &amp; Characterization of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Scaffolds

Executive Summary & Scientific Rationale The molecule 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (and its structural derivatives) represents a "privileged scaffold" in modern kinase inhibitor design. It is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (and its structural derivatives) represents a "privileged scaffold" in modern kinase inhibitor design. It is frequently employed as a bioisostere for piperidine or phenyl rings to optimize physicochemical properties during Hit-to-Lead evolution.

Why this scaffold matters:

  • Metabolic Stability: The tetrahydropyran ring reduces lipophilicity (LogD) compared to cyclohexane and avoids the metabolic liability of N-dealkylation seen in piperidines.

  • hERG Avoidance: The neutral ether oxygen of the pyran ring, unlike the basic nitrogen of a piperidine, significantly reduces affinity for the hERG potassium channel, mitigating cardiotoxicity risks.

  • Conformational Control: The 2,6-dimethyl substitution on the pyridine ring introduces steric constraints (atropisomerism control), often forcing the molecule into a specific conformation required to bind into the ATP-binding pocket of kinases such as ALK , c-Met , ROS1 , and CDK4/6 .

This Application Note details the critical cell-based assays required to validate compounds containing this moiety, focusing on Target Engagement , Functional Potency , and ADME-Tox Profiling .

Strategic Workflow: Scaffold Evaluation

The following diagram illustrates the decision matrix for evaluating this scaffold in a drug discovery campaign.

Scaffold_Evaluation cluster_Assays Cellular Assay Cascade Scaffold 2,6-Dimethyl-4- (tetrahydro-pyran-4-yl)-pyridine (Building Block) Synthesis Library Synthesis (Scaffold Incorporation) Scaffold->Synthesis Coupling TE Target Engagement (NanoBRET / CETSA) Synthesis->TE 1. Bind? Func Functional Potency (Ba/F3 Proliferation) TE->Func 2. Inhibit? Func->Synthesis SAR Cycle Safety Safety Profiling (hERG / Hepatocyte Stability) Func->Safety 3. Safe? Safety->Synthesis Optimization Decision Lead Candidate Selection Safety->Decision Criteria Met

Figure 1: Critical path for evaluating kinase inhibitors utilizing the pyridine-pyran scaffold.

Protocol A: Intracellular Target Engagement (NanoBRET™)

While biochemical assays (IC50) are standard, they do not account for cell membrane permeability—a key parameter modulated by the pyran ring. We utilize the NanoBRET™ TE Intracellular Kinase Assay to quantify the affinity of the pyridine-pyran derivative for the target kinase in live HEK293 cells.

Mechanism

This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-kinase fusion vector (donor) and a cell-permeable fluorescent tracer (acceptor). The test compound competes with the tracer.

Materials
  • Cell Line: HEK293 (transiently transfected with NanoLuc-Kinase fusion, e.g., ALK-NanoLuc).

  • Tracer: K-4 or K-5 (Promega), selected based on the specific kinase target.

  • Reagent: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine derivative (Test Compound).[1]

  • Detection: GloMax® Discover Multimode Microplate Reader.

Step-by-Step Protocol
  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with NanoLuc-Kinase plasmid using FuGENE® HD (3:1 ratio). Incubate for 20–24 hours.

  • Harvest & Plating (Day 2):

    • Trypsinize cells and resuspend in Opti-MEM® (no phenol red) + 4% FBS.

    • Adjust density to

      
       cells/mL.
      
    • Dispense 38

      
      L of cell suspension into white, non-binding 384-well plates.
      
  • Tracer & Compound Addition:

    • Tracer: Add 1

      
      L of 20x Tracer (final concentration determined by 
      
      
      
      titration, typically 0.1–1.0
      
      
      M).
    • Test Compound: Prepare a serial dilution (e.g., 10 mM to 1 nM) in DMSO. Add 1

      
      L of 20x compound stock.
      
    • Control: DMSO only (0% inhibition) and unlabeled control inhibitor (100% inhibition).

  • Incubation:

    • Incubate plates at 37°C / 5% CO

      
       for 2 hours. This allows the pyridine-pyran compound to equilibrate across the membrane.
      
  • Detection:

    • Add 10

      
      L of 3X NanoBRET™ Nano-Glo® Substrate / Extracellular NanoLuc® Inhibitor mix.
      
    • Incubate 2–3 minutes at room temperature.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

Data Analysis

Calculate the MilliBRET units (mBU):



Plot mBU vs. log[Compound] to determine the intracellular 

.

Protocol B: Functional Dependence Assay (Ba/F3 System)

The Ba/F3 system is the gold standard for validating kinase inhibitors. These murine pro-B cells are IL-3 dependent but can be rendered IL-3 independent if transformed by an oncogenic kinase (e.g., NPM-ALK, TPR-Met). This assay confirms that the pyridine-pyran scaffold effectively inhibits the signaling pathway driving proliferation.

Experimental Logic
  • Parental Ba/F3: Dies without IL-3. Used to assess off-target toxicity.

  • Transformed Ba/F3 (e.g., ALK+): Survives without IL-3. Dies if the compound inhibits ALK.[2]

Step-by-Step Protocol
  • Cell Culture:

    • Maintain Ba/F3 cells in RPMI-1640 + 10% FBS.

    • Parental: Supplement with 10 ng/mL mouse IL-3.

    • Transformed: No IL-3.

  • Seeding:

    • Wash cells 3x with PBS to remove residual IL-3 (critical for transformed lines).

    • Seed 2,000 cells/well in 50

      
      L media in 96-well white-walled plates.
      
  • Treatment:

    • Prepare 3x serial dilutions of the 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine derivative.

    • Add 50

      
      L of 2x compound solution to wells.
      
    • Final DMSO concentration should be <0.5%.

  • Incubation:

    • Incubate for 72 hours at 37°C / 5% CO

      
      .
      
  • Viability Readout (CellTiter-Glo®):

    • Add 100

      
      L CellTiter-Glo® reagent (lysis + luciferase).
      
    • Shake for 2 minutes; incubate 10 minutes (dark).

    • Read Luminescence.

Interpretation Table
Cell LineIL-3 Added?Expected Result (Potent Compound)Interpretation
Ba/F3-ALK NoLow Viability (Low IC50) On-target efficacy.
Parental Ba/F3 YesHigh Viability (High IC50) Good selectivity (low general toxicity).
Parental Ba/F3 YesLow Viability Off-target toxicity (Scaffold is toxic).

Protocol C: Metabolic Stability (Hepatocyte Clearance)

A primary reason for selecting the tetrahydro-pyran-4-yl moiety over a piperidine is to reduce oxidative metabolism. This assay validates that design choice.

Protocol
  • Preparation: Thaw cryopreserved human/mouse hepatocytes. Resuspend in Krebs-Henseleit buffer to

    
     cells/mL.
    
  • Incubation:

    • Pre-incubate cells (50

      
      L) at 37°C for 10 min.
      
    • Add 50

      
      L of 2 
      
      
      
      M test compound (final conc: 1
      
      
      M).
  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      
      .
    • Success Criteria:

      
       (Low clearance).
      

Visualizing the Signaling Pathway (ALK Example)

The following diagram depicts the signaling cascade where this scaffold (as an ALK inhibitor) intervenes.

ALK_Pathway Inhibitor Pyridine-Pyran Inhibitor ALK ALK Fusion (Receptor Tyrosine Kinase) Inhibitor->ALK Blocks ATP Site RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P ERK ERK/MAPK RAS->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT3->Proliferation

Figure 2: Mechanism of Action. The inhibitor blocks ALK phosphorylation, halting downstream RAS/ERK and PI3K/AKT signaling.

References

  • Fragment-Based Discovery of ALK Inhibitors

    • Title: "Discovery of Alectinib (CH5424802/RO5424802): A Highly Selective and Potent Anaplastic Lymphoma Kinase Inhibitor."
    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link]

    • Relevance: Discusses the structural evolution of pyridine-based scaffolds in ALK inhibition.
  • Ba/F3 Assay Methodology

    • Title: "The Ba/F3 cell line is a versatile tool for assessing kinase inhibitors."
    • Source: Cold Spring Harbor Protocols.
    • URL:[Link]

    • Relevance: Defines the standard protocol for kinase dependence assays.
  • NanoBRET Technology

    • Title: "NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions."
    • Source: ACS Chemical Biology (2015).
    • URL:[Link]

    • Relevance: Validates the method for intracellular target engagement.
  • Pyridine-Pyran Scaffolds in Drug Design

    • Title: "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors."
    • Source: Bioorganic & Medicinal Chemistry Letters (2022).[2]

    • URL:[Link][2]

    • Relevance: Directly cites the utility of the tetrahydro-pyran-4-yl-pyridine motif in kinase inhibition.
  • hERG and Physicochemical Properties

    • Title: "Minimizing hERG Liability in Drug Discovery."
    • Source: Expert Opinion on Drug Metabolism & Toxicology.
    • URL:[Link]

    • Relevance: Explains the rationale for replacing basic amines (piperidines) with neutral ethers (pyrans).

Sources

Application

Application Note: In Vivo Characterization of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Abstract This guide details the protocol for the preclinical in vivo assessment of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8), a representative nitrogen-containing heterocyclic scaffold. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the preclinical in vivo assessment of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8), a representative nitrogen-containing heterocyclic scaffold. Due to the steric hindrance provided by the 2,6-dimethyl substitution and the polarity of the tetrahydropyran (THP) ring, this compound serves as a critical model for studying metabolic stability and tissue distribution in pyridine-based drug discovery. This note covers formulation strategies for weak bases, single-dose pharmacokinetics (PK), tissue distribution (Brain/Plasma ratio), and preliminary safety assessment (Maximum Tolerated Dose).

Introduction & Compound Overview

Chemical Rationale

The structure of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine combines a basic pyridine core with a polar, non-aromatic THP ring.

  • Metabolic Stability: The methyl groups at positions 2 and 6 of the pyridine ring are strategically placed to block

    
    -oxidation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), a common clearance pathway for pyridines.
    
  • Physicochemical Profile: The THP moiety lowers the LogP compared to a cyclohexyl analog, potentially improving solubility and reducing non-specific protein binding while maintaining membrane permeability.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on In Vivo Study
Molecular Weight ~191.27 g/mol High permeability potential.
LogP 2.0 – 2.5Good oral absorption; likely CNS penetrant.
pKa (Pyridine N) ~6.5 – 7.0Weak base; solubility is pH-dependent.
State Solid / CrystallineRequires particle size reduction for suspension.

Formulation Strategy

Expert Insight: As a weak base, this compound exhibits poor solubility at neutral pH (7.4). For in vivo dosing, "dissolution is the solution." Avoid using 100% DMSO, which causes precipitation upon contact with aqueous physiological fluids (the "crashing out" effect).

Vehicle Selection Matrix
  • Intravenous (IV): pH-adjusted saline (pH 4.5) or 10% Captisol®.

  • Oral (PO): 0.5% Methylcellulose (MC) + 0.1% Tween 80 (Suspension) OR 20% HP-

    
    -CD (Solution).
    
Formulation Protocol (Recommended)

Target Concentration: 5 mg/mL (for 10 mL/kg dosing


 50 mg/kg dose).
  • Weighing: Accurately weigh the required amount of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine.

  • Wetting: Add 5% v/v DMSO to the powder. Vortex for 1 minute to ensure complete wetting.

  • Acidification (Critical Step): Add 1.0 equivalent of 1N HCl. The protonation of the pyridine nitrogen significantly enhances aqueous solubility.

  • Bulk Addition: Slowly add 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water while stirring.
  • Adjustment: Check pH. Adjust to pH 4.5–5.5 using 1N NaOH if too acidic.

  • Sterilization: Filter through a 0.22

    
    m PVDF syringe filter (for IV) or use as-is (for PO).
    

Pharmacokinetics (PK) & Bioavailability Protocol

This protocol is designed to determine the oral bioavailability (


), clearance (

), and volume of distribution (

).
Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein) for serial blood sampling.

  • N: 3 animals per group.

  • Fasting: Overnight fasting (12h) with water ad libitum prior to dosing; food returned 4h post-dose.

Dosing Groups
GroupRouteDose (mg/kg)VehicleVolume (mL/kg)
G1 IV Bolus2.010% Captisol in Saline, pH 5.02.0
G2 PO (Gavage)10.00.5% MC / 0.1% Tween 805.0
Sampling Schedule
  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: 200

    
    L blood into K
    
    
    
    EDTA tubes.
  • Processing: Centrifuge at 4°C, 3000

    
     for 10 min. Store plasma at -80°C.
    
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor parent [M+H]

    
    
    
    
    
    specific fragment (likely loss of THP or methyl).
Data Analysis Workflow

Use non-compartmental analysis (NCA) to derive parameters.

PK_Workflow Sample Plasma Sample (K2EDTA) Extract Protein Precipitation (Acetonitrile 3:1) Sample->Extract Analysis LC-MS/MS Quantification Extract->Analysis Data Conc. vs Time Curve Analysis->Data Params Calculate Parameters (AUC, Cmax, T1/2, F%) Data->Params

Figure 1: Bioanalytical workflow for pharmacokinetic assessment.[1][2]

Tissue Distribution Study (Brain Penetration)

Given the lipophilic nature of the scaffold, assessing Blood-Brain Barrier (BBB) penetration is standard.

Protocol
  • Dose: 10 mg/kg PO (Single dose).

  • Termination: Euthanize animals at

    
     (determined from PK study, typically 1–2 h).
    
  • Collection:

    • Collect blood (cardiac puncture)

      
       Plasma.
      
    • Perfuse with saline to remove residual blood from brain capillaries.

    • Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Calculation:

    
    
    

Interpretation:

  • 
    : Excellent CNS penetration (potential CNS target).
    
  • 
    : Poor penetration (likely P-gp substrate).
    

Safety Assessment: Dose Range Finding (DRF)

Before efficacy studies, the Maximum Tolerated Dose (MTD) must be established.

7-Day Repeated Dose Toxicity
  • Design: 3 groups (Vehicle, Low, High).

  • Dose Escalation: Start at 30 mg/kg/day. If tolerated for 3 days, escalate to 100 mg/kg/day.

  • Observations:

    • Clinical Signs: Piloerection, lethargy, body weight loss (>15% requires euthanasia).

    • Clinical Chemistry: ALT/AST (Liver), Creatinine (Kidney).

Data Presentation & Reporting

Summary of Pharmacokinetic Parameters (Template)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)

hN/A[Value]

ng/mL[Value][Value]

ng

h/mL
[Value][Value]

h[Value][Value]

mL/min/kg[Value]N/A

L/kg[Value]N/A
Bioavailability (

)
%N/A[Calculated]
Experimental Logic Diagram

Study_Logic Start Compound: 2,6-Dimethyl-4-(THP)-pyridine Formulation Solubility Check (pH < 5 required?) Start->Formulation PK_Study PK Study (Rat) IV vs PO Formulation->PK_Study Decision Bioavailability > 20%? PK_Study->Decision Optimize Re-formulate (Micronization / Lipid vehicle) Decision->Optimize No Safety 7-Day DRF Toxicity Decision->Safety Yes Optimize->PK_Study Brain Brain/Plasma Ratio Safety->Brain If CNS target

Figure 2: Decision tree for preclinical characterization of the NCE.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Smith, D. A., et al. (2010). "Volume of Distribution in Drug Design." Journal of Medicinal Chemistry, 53(23), 8241–8256. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Strategies in the Search for New Lead Compounds or Original Working Hypotheses". Elsevier.[3] Link

  • Kola, I., & Landis, J. (2004). "Can the pharmaceutical industry reduce attrition rates?" Nature Reviews Drug Discovery, 3(8), 711–715. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Ticket ID: CHEM-SYN-264-THP Subject: Troubleshooting Synthetic Routes for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Assigned Specialist: Senior Application Scientist Status: Open Executive Summary This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SYN-264-THP Subject: Troubleshooting Synthetic Routes for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

This guide addresses the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Structure A). This scaffold is a critical fragment in medicinal chemistry, often serving as a solubility-enhancing motif in kinase inhibitors (e.g., ALK/ROS1 inhibitors).

We have identified three primary synthetic workflows used by our clients. Select the module below that matches your current experimental approach to access specific troubleshooting protocols.

  • Route A (Organometallic Addition): 4-Bromo-2,6-dimethylpyridine + Tetrahydro-4H-pyran-4-one.

  • Route B (Minisci Reaction): 2,6-Lutidine + Tetrahydro-2H-pyran-4-carboxylic acid.

  • Route C (Suzuki Coupling): 4-Halo-2,6-dimethylpyridine + THP-4-boronate.

Module 1: The Organometallic Route (Stepwise Construction)

Methodology: Lithium-halogen exchange followed by ketone addition, dehydration, and hydrogenation. Best For: Scale-up (>10g) and high purity requirements.

Workflow Visualization

OrganometallicRoute Start 4-Bromo-2,6-dimethylpyridine Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Addition Ketone Addition (THP-4-one) Lithiation->Addition Alcohol Tertiary Alcohol Intermediate Addition->Alcohol Dehydration Dehydration (H2SO4 or TFA) Alcohol->Dehydration Alcohol->Dehydration Stalled? Alkene Tetrahydropyridinyl Intermediate Dehydration->Alkene Hydrogenation Hydrogenation (Pd/C, H2) Alkene->Hydrogenation Product Target Molecule Hydrogenation->Product Hydrogenation->Product Over-reduction?

Figure 1: Stepwise construction via organometallic addition, dehydration, and reduction.

Troubleshooting Guide

Issue 1: Low Conversion during Lithiation (Step 1)

  • Symptom: Recovery of starting material or formation of protonated des-bromo product (2,6-lutidine) after quench.

  • Root Cause: Moisture in the solvent or insufficient temperature control. 4-Bromo-2,6-dimethylpyridine undergoes rapid lithium-halogen exchange, but the resulting aryl lithium is basic and will quench with trace water.

  • Solution:

    • Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column immediately before use.

    • Maintain internal temperature below -70°C.

    • Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use to ensure accurate stoichiometry (1.05 equiv).

Issue 2: Incomplete Dehydration of the Tertiary Alcohol (Step 3)

  • Symptom: NMR shows a mix of alkene and alcohol (singlet at ~1.5 ppm disappears, but alkene proton at ~6.0 ppm is weak).

  • Root Cause: The tertiary alcohol is sterically crowded. Mild acids (acetic acid) are often insufficient.

  • Solution:

    • Protocol: Dissolve the crude alcohol in pure TFA (Trifluoroacetic acid) or 40% H2SO4/AcOH and reflux for 2-4 hours.

    • Alternative: Use Burgess Reagent if acidic conditions are not tolerated, though this is rare for pyridine cores.

Issue 3: Over-reduction of the Pyridine Ring (Step 4)

  • Symptom: Loss of aromatic signals in NMR; formation of piperidine byproducts.

  • Root Cause: Hydrogenation conditions are too vigorous (high pressure/temperature) or the catalyst loading is too high.

  • Solution:

    • Catalyst Selection: Use 10% Pd/C (dry or 50% wet).

    • Solvent: Use MeOH or EtOH . Avoid acetic acid as a co-solvent, as protonated pyridines reduce more easily.

    • Conditions: Run at 1 atm (balloon pressure) H2 at room temperature. Monitor closely by LCMS. Stop immediately upon disappearance of the alkene.

Module 2: The Minisci Reaction (Direct Alkylation)

Methodology: Radical decarboxylative alkylation using Ag(I)/Persulfate. Best For: Rapid discovery (Medicinal Chemistry), <1g scale.

Mechanism & Logic

The reaction relies on the generation of a nucleophilic alkyl radical from Tetrahydro-2H-pyran-4-carboxylic acid, which attacks the protonated (electron-deficient) pyridine ring. Since positions 2 and 6 are blocked by methyl groups, the radical is forced to the 4-position.

Troubleshooting Guide

Issue 1: Low Yield (<20%) / Incomplete Conversion

  • Symptom: Large amount of unreacted 2,6-lutidine remaining.

  • Root Cause: The alkyl radical is short-lived and can undergo side reactions (dimerization) or be quenched by oxygen.

  • Solution:

    • Stoichiometry: This reaction is not 1:1. Use excess carboxylic acid (3.0 equiv) and oxidant (3.0 equiv) relative to the heterocycle.

    • Temperature: Maintain 70-80°C. Radical generation has a high activation energy.

    • Acidic Media: Ensure the solvent is 10% H2SO4 or TFA in water. The pyridine must be protonated to activate the ring toward nucleophilic radical attack [1].

Issue 2: "Silver Mirror" / Emulsion during Workup

  • Symptom: Black precipitate coats the flask; organic layer is impossible to separate.

  • Root Cause: Reduction of Ag(I) to Ag(0) and formation of silver-amine complexes.

  • Solution:

    • Filtration: Filter the hot reaction mixture through a pad of Celite before extraction.

    • Chelation: Wash the organic layer with 10% aqueous NH4OH or EDTA solution to sequester silver ions.

Issue 3: Polylakylation

  • Symptom: Mass spec shows M+THP+THP peaks.

  • Analysis: Highly unlikely for this specific substrate. The 2,6-dimethyl groups sterically block ortho-substitution, and the 3,5-positions are electronically deactivated and sterically hindered. If you see higher masses, check for radical dimerization of the THP source itself (bis-THP formation).

Module 3: Suzuki Cross-Coupling

Methodology: Pd-catalyzed coupling of 4-chloro/bromo-2,6-dimethylpyridine with a THP-boronate. Best For: Late-stage diversification or if the THP ring has substituents.

Critical Data: Ligand Selection for Secondary Alkyl Coupling

Secondary alkyl boronic acids (like the THP-4-yl partner) are notoriously difficult due to slow transmetallation and rapid


-hydride elimination (isomerization).
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-SPhos G3
Base Na2CO3K3PO4 or Cs2CO3
Solvent DMF/WaterDioxane/Water (4:1) or Toluene/Water
Temp 80°C100°C
Troubleshooting Guide

Issue 1: Protodeboronation

  • Symptom: Recovery of aryl halide and formation of tetrahydropyran (THP-H).[1]

  • Root Cause: The boronic acid hydrolyzes before coupling.

  • Solution:

    • Switch to the Potassium Trifluoroborate (BF3K) salt of the THP fragment. These are more stable and release the active boronic acid slowly [2].

    • Use anhydrous conditions with a Lewis acid additive (e.g., Ag2O), though aqueous bases usually work better for Suzuki.

Issue 2: Isomerization of the THP Ring

  • Symptom: Product mixture contains the isomer where the double bond has migrated (if using a vinyl-boronate approach) or ring contraction.

  • Solution: Use Pd(dppf)Cl2 .[2] The large bite angle of the dppf ligand accelerates reductive elimination over

    
     elimination, preserving the secondary alkyl attachment [3].
    

Frequently Asked Questions (FAQ)

Q: Can I use the Hantzsch Dihydropyridine synthesis for this? A: Yes, but it is inefficient for this specific target.

  • Reasoning: The Hantzsch synthesis (Aldehyde + Acetoacetate + Ammonia) produces a 3,5-dicarboxylate pyridine.[3][4] To get your target (which has H at 3,5), you would need to hydrolyze the esters and perform a high-temperature decarboxylation. The Minisci or Organometallic routes are more direct for the "naked" pyridine core.

Q: Why is my product an oil? A: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is a lipophilic base.

  • Fix: It may form a low-melting solid or oil. Ensure you have removed all high-boiling solvents (DMSO/DMF). To solidify, try forming the HCl salt by treating the ethereal solution with 4N HCl in dioxane. The hydrochloride salt is typically a stable, white crystalline solid.

Q: Which route is greenest? A: The Organometallic route (Module 1) generally has the best atom economy if the dehydration/hydrogenation is optimized. The Minisci reaction generates stoichiometric silver and sulfate waste, making it poor for large-scale green chemistry metrics.

References

  • Minisci Reaction Mechanism & Conditions

    • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[5] Med.[2][5][6] Chem. Commun., 2, 1135-1161. Link

  • Suzuki Coupling of Secondary Alkyl Boronates

    • Molander, G. A., & Biolatto, B. (2003).[7] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Org.[7][8][9] Chem., 68(11), 4302–4314. Link

  • Catalyst Selection for Pyridine Synthesis

    • Organic Chemistry Portal.[10] Suzuki Coupling.[2][7][8][9][11] Link

  • Hantzsch Synthesis Overview

    • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.[8][10][12][13] Link

Sources

Optimization

Technical Support: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Ticket ID: CHEM-SUP-264-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Route Selection Before troubleshooting specific reaction failures, we must validat...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-264-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Route Selection

Before troubleshooting specific reaction failures, we must validate your synthetic strategy. For the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , there are two dominant industrial routes.

The choice depends entirely on your constraints: Cost/Speed (Minisci) vs. Purity/Yield (Suzuki).

Decision Matrix

RouteSelection Start Start: Select Priority PriorityCost Priority: Low Cost / Rapid Screening Start->PriorityCost PriorityYield Priority: High Purity / Scale-up Start->PriorityYield Minisci Route A: Minisci Reaction (Radical Alkylation) PriorityCost->Minisci Direct C-H Functionalization Suzuki Route B: Suzuki-Miyaura (sp2-sp3 Cross-Coupling) PriorityYield->Suzuki Controlled Coupling Minisci_Pros Pros: 1 Step, Cheap Reagents Cons: Lower Yield (~30-45%), Tarry Byproducts Minisci->Minisci_Pros Suzuki_Pros Pros: High Yield (>70%), Clean Profile Cons: Expensive Catalyst/Boronate Suzuki->Suzuki_Pros

Figure 1: Strategic decision tree for synthetic route selection.

Route A: The Minisci Reaction (Troubleshooting & Optimization)

Context: This route involves the radical decarboxylation of tetrahydropyran-4-carboxylic acid and its addition to 2,6-lutidine . Core Advantage: The 2,6-dimethyl groups block the ortho-positions, forcing the radical to the 4-position. This eliminates the regioselectivity issues common in naked pyridine synthesis [1].[1]

Common Failure Modes & Solutions

Q1: The reaction turns into a black tar immediately, and yield is <10%.

  • Diagnosis: Uncontrolled radical flux. Adding the oxidant (Ammonium Persulfate) too quickly generates a high concentration of alkyl radicals that dimerize or polymerize rather than attacking the pyridine.

  • The Fix:

    • Biphasic Solvent System: Switch to a DCE/Water (1:1) or TFA/Water system. The water solubilizes the oxidant/catalyst, while the organic layer protects the product.

    • Slow Addition: The oxidant solution must be added dropwise over 1–2 hours at elevated temperature (60–80°C).

    • Protonation is Key: Ensure sufficient acid (TFA or H2SO4) is present. The pyridine must be protonated to lower its LUMO energy, making it susceptible to nucleophilic radical attack [2].

Q2: I see significant starting material (2,6-lutidine) remaining.

  • Diagnosis: Radical quenching. The alkyl radical is reacting with the solvent or oxygen instead of the pyridine.

  • The Fix:

    • Degas the solvent: Oxygen is a radical scavenger. Sparge with Argon for 15 mins.

    • Stoichiometry: Use an excess of the carboxylic acid (2.0–3.0 equiv) and oxidant (2.0 equiv) relative to the pyridine. The radical is the limiting species due to its short half-life.

Optimized Minisci Protocol
ReagentEquivalentsRole
2,6-Lutidine 1.0Substrate
THP-4-carboxylic acid 2.0Radical Precursor
AgNO3 0.2 (20 mol%)Catalyst (Decarboxylation)
(NH4)2S2O8 2.0Oxidant
TFA 1.0 - 2.0Activator (Protonation)
DCE / Water 1:1 VolSolvent

Step-by-Step:

  • Dissolve 2,6-lutidine, THP-carboxylic acid, AgNO3, and TFA in DCE/Water mixture.

  • Heat to 70°C under Argon.

  • Dissolve (NH4)2S2O8 in a minimum amount of water. Add this solution dropwise over 2 hours.

  • Stir for an additional 30 mins.

  • Workup: Basify with NaOH (pH > 10) to deprotonate the product (making it organic soluble), then extract with DCM.

Route B: Suzuki-Miyaura Coupling (Troubleshooting & Optimization)

Context: Coupling 4-bromo-2,6-dimethylpyridine with (tetrahydro-2H-pyran-4-yl)boronic acid (or pinacol ester). Core Challenge: This is an sp2–sp3 coupling. Secondary alkyl boronates are prone to beta-hydride elimination and slow transmetalation compared to aryl boronates [3].

Common Failure Modes & Solutions

Q1: No product formed; starting material recovered.

  • Diagnosis: Catalyst failure. Standard Pd(PPh3)4 is often insufficient for sterically demanding or electron-poor pyridines in sp2-sp3 couplings.

  • The Fix: Switch to Pd(dppf)Cl2·DCM or Pd-118 . The bidentate ligand (dppf) forces a wider bite angle, accelerating reductive elimination and stabilizing the secondary alkyl-Pd intermediate.

Q2: I see "protodeboronation" (the boronic acid turned into tetrahydropyran).

  • Diagnosis: Base/Solvent incompatibility. Strong bases or high water content can hydrolyze the boronate before it couples.

  • The Fix:

    • Use K3PO4 (anhydrous or minimal water) instead of Na2CO3.

    • Use 1,4-Dioxane or Toluene at 90–100°C.

    • Advanced: If using the boronic acid, convert it to the potassium trifluoroborate (BF3K) salt. These are more stable and release the active species slowly [4].

Optimized Suzuki Protocol
ReagentEquivalentsRole
4-Bromo-2,6-dimethylpyridine 1.0Electrophile
THP-4-boronic acid pinacol ester 1.2 - 1.5Nucleophile
Pd(dppf)Cl2·DCM 0.05 (5 mol%)Catalyst
K3PO4 3.0Base
1,4-Dioxane/H2O 9:1 VolSolvent

Step-by-Step:

  • Combine halide, boronate, and base in a pressure vial.

  • Add solvent and sparge with Argon for 10 mins (Oxygen kills the active Pd(0) species).

  • Add the catalyst last under a counter-flow of Argon.

  • Seal and heat to 95°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal process data and literature precedents for 4-alkyl-pyridines.

FeatureMinisci Route (Optimized)Suzuki Route (Optimized)
Yield 35% – 50%75% – 85%
Purity (Crude) Low (requires column chromatography)High (often simple filtration/wash)
Cost Low ($)High (

$ due to catalyst/boronate)
Scalability Good (robust reagents)Moderate (catalyst cost scales poorly)
Atom Economy HighLow (boronate waste)

Mechanistic Visualization

Understanding the specific advantage of using 2,6-lutidine in the Minisci reaction is critical for troubleshooting.

MinisciMechanism Substrate 2,6-Lutidine (Substrate) Protonation Protonation (TFA) Lowers LUMO Substrate->Protonation Attack Radical Attack Protonation->Attack RadicalGen Radical Generation (Ag+/S2O8) RadicalGen->Attack C2_Path C2 Position BLOCKED by Methyls Attack->C2_Path Steric Clash C4_Path C4 Position OPEN for Attack Attack->C4_Path Favored Product Target Molecule (High Regioselectivity) C4_Path->Product

Figure 2: Mechanistic pathway highlighting the "Blocking Effect" of the 2,6-dimethyl groups, ensuring regioselectivity.

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron , 27(15), 3575-3579.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm , 2(12), 1135-1161.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research , 40(4), 275–286.

Sources

Troubleshooting

Technical Support Center: Characterization of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

An in-depth guide for researchers, scientists, and drug development professionals on the characterization challenges of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. Welcome to the technical support guide for 2,6-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization challenges of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine.

Welcome to the technical support guide for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. This resource is designed to provide Senior Application Scientist-level insights and practical solutions to the common and complex challenges encountered during the analytical characterization of this heterocyclic building block. The following FAQs and troubleshooting guides are structured to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Physicochemical Properties & Handling

A foundational understanding of the molecule's properties is critical before beginning any analytical work. 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is a substituted pyridine, a class of compounds known for specific analytical behaviors.

PropertyValue / InformationSource
Chemical Name 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine[1][2]
CAS Number 27328-13-8[1][2]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance Typically a solid or oilInferred
Key Structural Features Basic pyridine ring (pKa ≈ 5-6), polar tetrahydropyran (THP) ether moiety.[3]
Stability Stable under normal storage conditions.[4]
Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine?

A1: Based on its chemical structure and general safety guidelines for pyridine derivatives, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The basic nitrogen of the pyridine ring can slowly react with atmospheric CO₂ and moisture.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[4] Pyridine and its alkylated derivatives can be irritating to the skin and eyes and may be harmful if inhaled or swallowed.[4][5]

Section 2: Chromatographic Analysis & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile pyridine derivatives. However, the basicity of the pyridine ring introduces predictable challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for my compound in reverse-phase HPLC, and how can I fix it?

A1: This is the most common issue for pyridine-containing compounds. The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[6] This creates a secondary, non-ideal retention mechanism, causing the peak to tail.

Below is a systematic workflow to troubleshoot and eliminate this problem.

HPLC_Troubleshooting Start Start: Peak Tailing Observed CheckSystem 1. Verify System Suitability (Connections, Dead Volume) Start->CheckSystem MobilePhase 2. Modify Mobile Phase CheckSystem->MobilePhase If system is OK LowpH 2a. Lower pH (2.5-3.5) (e.g., with Formic or Phosphoric Acid) MobilePhase->LowpH CompBase 2b. Add Competing Base (e.g., 0.1% Triethylamine - TEA) MobilePhase->CompBase ColumnChem 3. Change Column Chemistry MobilePhase->ColumnChem If mobile phase mods are insufficient Result Result: Symmetrical Peak LowpH->Result Protonates silanols, minimizing interaction CompBase->Result TEA masks silanols, preventing interaction EndCapped 3a. Use End-Capped Column (Reduces available silanols) ColumnChem->EndCapped HybridPolymer 3b. Use Hybrid or Polymer Column (Stable at higher pH > 8) ColumnChem->HybridPolymer EndCapped->Result HybridPolymer->Result

Caption: A workflow for troubleshooting HPLC peak tailing.

Experimental Protocol: Method for Reducing Peak Tailing

This protocol provides a systematic approach to improving peak shape for 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine.

  • Initial Conditions (Baseline):

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (typical for pyridines).

    • Expected Outcome: Significant peak tailing.

  • Step 1: Mobile Phase pH Adjustment (Low pH)

    • Rationale: At a low pH (e.g., 2.5-3.0), the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic pyridine analyte.[6]

    • Procedure: Prepare Mobile Phase A as 0.1% Formic Acid in Water. Keep Mobile Phase B as 0.1% Formic Acid in ACN.

    • Analysis: Re-run the gradient. The peak shape should improve significantly. Formic acid is also LC-MS compatible.[3]

  • Step 2: Add a Competing Base (Alternative to Low pH)

    • Rationale: A small, basic additive like triethylamine (TEA) will preferentially bind to the active silanol sites, effectively shielding them from your analyte.[6]

    • Procedure: Prepare the aqueous mobile phase with 0.1% TEA, and adjust the pH to a neutral range (e.g., 7.0) with phosphoric acid.

    • Caution: TEA is not MS-compatible and can be difficult to remove from the column. This is a "last resort" for UV-only methods.

Q2: Is Gas Chromatography (GC) a suitable method for analysis?

A2: Yes, GC can be a very effective technique for this compound, particularly for purity assessment and identifying volatile impurities.

  • Advantages: GC, especially with a Flame Ionization Detector (FID), offers high resolution and sensitivity for volatile organic compounds.[7]

  • Challenges & Considerations:

    • Thermal Stability: The compound must be thermally stable and not degrade in the heated injector port or column. For this molecule, degradation is unlikely under typical GC conditions.

    • Volatility: With a molecular weight of 191.27, it is sufficiently volatile for GC analysis.

    • Column Choice: A mid-polarity column (e.g., DB-5, HP-5ms) is a good starting point. The basic nature of the analyte might cause peak tailing on some columns; a base-deactivated column is recommended.

Section 3: Spectroscopic Characterization

Correct interpretation of spectroscopic data is essential for unambiguous structure confirmation and identification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule?

A1: The following table provides predicted chemical shifts based on the analysis of similar structures and general principles of NMR.[8][9][10]

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Pyridine-H (C3, C5)~6.8 - 7.0Singlet~120 - 122
Pyridine-CH₃ (C2, C6)~2.4 - 2.5Singlet~23 - 25
THP-H (C4')~2.7 - 2.9Multiplet~40 - 42
THP-H (axial, C2', C6')~3.4 - 3.6Multiplet~67 - 69
THP-H (equatorial, C2', C6')~4.0 - 4.2Multiplet~67 - 69
THP-H (C3', C5')~1.7 - 1.9Multiplet~33 - 35
Pyridine-C (C4)N/AN/A~155 - 157
Pyridine-C (C2, C6)N/AN/A~158 - 160
  • Rationale: The protons on the pyridine ring (C3, C5) are in the aromatic region but shielded by the methyl groups. The methyl protons themselves will appear as a sharp singlet. The protons on the THP ring will be in the aliphatic region, with those adjacent to the oxygen (C2', C6') being the most downfield.

Q2: My Mass Spectrometry data shows an unexpected peak at M+16. What is this?

A2: A peak at M+16 (m/z = 207.27) is a strong indicator of the presence of the corresponding N-oxide derivative, 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine 1-oxide.[11] Pyridine rings are susceptible to oxidation, which can occur during synthesis, workup, or even upon prolonged storage in the presence of mild oxidizing agents.[12]

Caption: Formation of the N-oxide impurity.

Section 4: Impurity Profiling and Stability

Identifying potential impurities is crucial for developing robust analytical methods and ensuring the quality of the material.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities from the synthesis?

A1: While the exact synthesis route may vary, common strategies for building such molecules can introduce specific impurities:

  • Unreacted Starting Materials: Look for precursors like 2,6-lutidine, a 4-halopyridine (e.g., 4-bromo-2,6-dimethylpyridine), or tetrahydropyran-4-one.[13]

  • Coupling Byproducts: If a Grignard or other organometallic coupling is used to join the two rings, homocoupling of the pyridine precursor could be a potential impurity.

  • Positional Isomers: Depending on the synthetic strategy, isomers where the THP ring is attached at a different position on the pyridine ring, though less likely, are a possibility.

Q2: How stable is this compound, and what degradation products should I look for?

A2: The molecule is generally stable under normal conditions.[4] However, forced degradation studies are essential to understand its intrinsic stability.

  • Oxidative Degradation: As discussed, the primary degradation pathway is likely oxidation to the N-oxide.[11]

  • Acidic/Basic Hydrolysis: The ether linkage in the THP ring and the pyridine ring itself are generally stable to hydrolysis under mild conditions. Harsh acidic conditions could potentially lead to the opening of the THP ring.[14]

  • Photolytic/Thermal Degradation: Pyridine derivatives can be sensitive to light. Stability studies should include exposure to UV/Vis light. Thermal stress at high temperatures may lead to decomposition.

Experimental Protocol: Forced Degradation Study

This protocol helps identify potential degradation products and establishes the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Dissolve the compound in a 50:50 mixture of ACN:Water to a concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Basic Stress: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by your developed HPLC-UV/MS method. Look for new peaks and identify them by their mass-to-charge ratio. The primary expected degradant is the M+16 N-oxide in the oxidative stress sample.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Patsnap. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka. Available from: [Link]

  • Marshall, J. A., & Johns, B. A. (1998). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 63(21), 7358–7363. Available from: [Link]

  • ChemSynthesis. 2,6-dimethyl-4H-pyran-4-one. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Supporting Information. External oxidant-free alkylation of quinoline and pyridine derivatives. Available from: [Link]

  • Barbe, J.-M., et al. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(12), 1149-1157. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme. Pyridine, alkyl derivatives: Human health tier II assessment. Available from: [Link]

  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

  • Cook, D. (1963). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Canadian Journal of Chemistry, 41(2), 522-527. Available from: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

Sources

Optimization

Technical Support Center: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Synthesis

Status: Online Ticket ID: PYR-THP-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: PYR-THP-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , a critical pharmacophore in kinase inhibitor development.[1]

Depending on your synthetic strategy—Radical Alkylation (Minisci) or Metal-Catalyzed Cross-Coupling —the impurity profile differs significantly.[1] This dashboard provides root-cause analysis for common failures, purification strategies, and mechanistic insights to ensure high-purity isolation.

Module 1: The Minisci Route (Radical Alkylation)[1][2][3]

Context: The direct alkylation of 2,6-lutidine with tetrahydropyran-4-carboxylic acid using Ag(I)/Persulfate is the most expedient route but is notoriously "dirty" regarding impurities.[1]

Common Impurity Profile
Impurity CodeStructure/DescriptionRetention Shift (RP-HPLC)Origin (Root Cause)
IMP-M-01 3-Isomer (Regioisomer) Substitution at the beta position.

min
High reaction temperature; lack of protonation (pH too high).[1]
IMP-M-02 Bis-Alkylated Species Pyran rings at pos. 3 and 4.[1]

min
High radical concentration; excess carboxylic acid/oxidant.[1]
IMP-M-03 Hydroxylated Pyridine Pyridine-N-oxide or Pyridone.[1]

min
Over-oxidation by persulfate; water acting as nucleophile.[1]
IMP-M-04 Acylated Side-Product Ketone linkage instead of alkyl.[1]

min
Incomplete decarboxylation of the acyl radical.[1]
Troubleshooting Guide: Minisci Reaction
Issue 1: High Levels of IMP-M-01 (3-Substituted Isomer)
  • Diagnosis: The radical attack is governed by electronic deficiency.[1] The 4-position (para) is most electron-deficient in the protonated pyridine. If the pH rises (lutidine acts as a base), the free base is less regioselective, allowing attack at the 3-position.[1]

  • Corrective Action:

    • Acidify: Ensure the reaction medium is pH < 2 using TFA or H₂SO₄.[1] The pyridine must be fully protonated to direct the nucleophilic alkyl radical to the 4-position.

    • Temperature Control: Lower the temperature to 40–50°C. Higher temperatures (>70°C) overcome the activation energy barrier for the less favored 3-position attack.[1]

Issue 2: Silver Residues & Emulsions
  • Diagnosis: Ag(I) is reduced to colloidal Ag(0), creating black suspensions that complicate workup.[1]

  • Protocol: Do not filter immediately. Add aqueous EDTA or Ammonium Hydroxide during the workup to solubilize silver salts before phase separation.[1]

Mechanistic Visualization: Minisci Radical Pathway

MinisciPathway Start Carboxylic Acid (R-COOH) Oxidation Oxidative Decarboxylation (Ag+/S2O8) Start->Oxidation Radical Alkyl Radical (R•) Oxidation->Radical -CO2 Transition Radical Cation Intermediate Radical->Transition + Lutidine H+ Lutidine 2,6-Lutidine H+ (Protonated) Target Target Product (C4-Substitution) Transition->Target Major Path (Steric/Electronic Control) Impurity IMP-M-01 (C3-Substitution) Transition->Impurity Minor Path (High T / Low H+)

Caption: Mechanistic bifurcation in Minisci alkylation showing the critical dependence on protonation for regioselectivity.

Module 2: Metal-Catalyzed Coupling (Suzuki/Negishi)[1]

Context: Coupling 4-Bromo-2,6-dimethylpyridine with Tetrahydropyran-4-boronic acid (or ester). This route is cleaner but suffers from specific catalytic impurities.[1]

Common Impurity Profile
Impurity CodeStructure/DescriptionOrigin (Root Cause)
IMP-S-01 Protodeboronation Tetrahydropyran (volatile).[1]Instability of alkyl boronic acids in basic aqueous media.[1]
IMP-S-02 Homocoupling (Biaryl) Bis-pyran or Bis-lutidine.[1]Oxidative addition of two identical halides or oxidative coupling of boronates.[1]
IMP-S-03 De-halogenated SM 2,6-Lutidine.[1][2]

-Hydride elimination or reduction of the C-Pd bond.[1]
Troubleshooting Guide: Cross-Coupling
Issue 1: Stalled Conversion / De-halogenation (IMP-S-03)
  • Diagnosis: Alkyl boronic acids are less reactive than aryl ones and prone to

    
    -hydride elimination.[1]
    
  • Corrective Action:

    • Switch Ligand: Use electron-rich, bulky phosphine ligands like SPhos or XPhos (Buchwald ligands) to accelerate reductive elimination over

      
       elimination.[1]
      
    • Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ , which often stabilizes alkyl boronates.[1]

Issue 2: Protodeboronation (Loss of Boronate)
  • Protocol: If the boronic acid degrades before coupling, switch to Potassium Tetrahydropyran-4-trifluoroborate salts. These are shelf-stable and release the active boronic acid slowly in situ.[1]

Module 3: Purification & Isolation Protocols

The physicochemical similarity between the product and the starting material (2,6-lutidine) makes separation challenging.[1]

Critical Protocol: Removing Residual 2,6-Lutidine
  • Challenge: Both product and impurity are basic pyridines.[1] Flash chromatography often results in "streaking" or co-elution.[1]

  • Solution: The "pKa Swing" Wash

    • Dissolve crude mixture in Ethyl Acetate.

    • Wash 1: Extract with pH 4.5 Citrate Buffer .

      • Logic: 2,6-Lutidine (pKa ~6.[1][3][4]7) will protonate and move to the aqueous layer.[1] The product (pKa ~7.2 due to the electron-donating pyran ring) will also protonate.[1] Wait, this is risky.

    • Corrected Protocol (Evaporation Method):

      • 2,6-Lutidine is a volatile liquid (bp 144°C).[1][3] The product is a solid/heavy oil.[1]

      • Step 1: High-vacuum drying (0.1 mbar) at 50°C for 4 hours will remove 95% of unreacted 2,6-lutidine.[1]

      • Step 2: If chromatography is required, use DCM:MeOH:NH₄OH (95:4:1) .[1] The ammonia keeps the pyridines deprotonated, sharpening the peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/red upon exposure to air?

  • A: This indicates trace Aminophenol impurities or Silver/Palladium colloids .[1]

    • Fix: Pass the solution through a pad of Celite® and Activated Charcoal.[1] If using the Minisci route, a wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) can reduce oxidized species.[1]

Q2: Can I use the Hantzsch synthesis instead?

  • A: Yes, but it is inefficient for this specific target.[1]

    • Reason: Hantzsch synthesis yields a 3,5-dicarboxylate pyridine.[1][5][6][7][8][9] You would need to hydrolyze the esters and perform a high-temperature decarboxylation.[1] This adds 2 extra steps compared to the Minisci or Suzuki routes.[1]

Q3: In the Minisci reaction, I see a mass of [M+16]. What is it?

  • A: This is likely the N-oxide (IMP-M-03).[1]

    • Fix: Treat the crude mixture with PCl₃ or Zn/Acetic Acid to reduce the N-oxide back to the pyridine.

References

  • Minisci Reaction Mechanisms & Regioselectivity

    • Title: Practical and Regioselective Synthesis of C-4-Alkyl
    • Source:J. Am. Chem. Soc.[1][10] 2021, 143, 11927–11933.[1][10]

    • URL:[Link][1]

  • Silver-Catalyzed Decarboxylation

    • Title: Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.[1]

    • Source:J. Org.[1] Chem. 2017, 82, 11, 5981–5985.[1]

    • URL:[Link][1]

  • General Properties of 2,6-Lutidine

    • Title: 2,6-Lutidine - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

  • Hantzsch Synthesis Overview

    • Title: Hantzsch Pyridine Synthesis.[1][5][11]

    • Source: Organic Chemistry Portal.[1][11]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Biological Activity: A Comparative Guide

Executive Summary: The Scaffold Advantage In the landscape of fragment-based drug design (FBDD) and lead optimization, 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) represents a "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug design (FBDD) and lead optimization, 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) represents a "privileged scaffold." Unlike simple pyridines, this moiety combines the metabolic stability of the 2,6-blocked pyridine ring with the physicochemical advantages of the tetrahydropyran (THP) ether.

This guide details the validation of this specific scaffold's biological activity, focusing on its utility as a metabolically stable pharmacophore compared to its unsubstituted and phenyl-analog counterparts. We provide protocols for validating its purity, binding affinity, and metabolic profile.

Why This Molecule Matters
  • Metabolic Blockade: The 2,6-dimethyl substitution sterically hinders and electronically deactivates the

    
    -positions of the pyridine ring, preventing rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
    
  • Solubility Enhancement: The tetrahydropyran moiety lowers LogP (lipophilicity) compared to phenyl rings, improving aqueous solubility—a critical parameter for oral bioavailability.

Comparative Analysis: Performance vs. Alternatives

To validate the biological utility of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Compound A ), we compare it against two standard alternatives: the unsubstituted analog (Compound B ) and the phenyl analog (Compound C ).

Table 1: Physicochemical & Biological Profile Comparison
FeatureCompound A (Target)Compound B (Unsubstituted)Compound C (Phenyl Analog)
Structure 2,6-Me-Pyridine-THPPyridine-THP2,6-Me-Pyridine-Phenyl
Metabolic Stability (t½) High (>60 min) Low (<15 min)High (>60 min)
Solubility (pH 7.4) High (>100 µM) High (>100 µM)Low (<10 µM)
hERG Inhibition Risk Low ModerateHigh (Lipophilic)
Target Binding Mode H-Bond Acceptor (N)H-Bond Acceptor (N)Hydrophobic Interaction
Primary Utility Optimized Lead / Fragment Early Hit (Liable to metabolism)Potency Driver (Solubility liability)

Data Interpretation: Compound A offers the optimal balance. While Compound C might bind tighter due to hydrophobic effects, its poor solubility often leads to attrition. Compound B is soluble but metabolically labile at the 2,6-positions. Compound A fixes both issues.

Validation Workflow: From Purity to Potency

Scientific integrity demands that biological activity is only validated after chemical identity is confirmed. Impurities (e.g., Palladium from Suzuki couplings) can act as "pan-assay interference compounds" (PAINS).

Diagram 1: The Validation Logic Flow

ValidationWorkflow Start Compound Acquisition (Synthesis/Purchase) QC Chemical QC (LCMS, NMR, Pd Scavenging) Start->QC QC->Start Fail (Repurify) Solubility Solubility Profiling (Kinetic/Thermodynamic) QC->Solubility Pass (>95%) Binding Target Engagement (SPR / TSA) Solubility->Binding Soluble Functional Functional Assay (Cell/Enzyme IC50) Binding->Functional Kd < 10µM Decision Go/No-Go Decision Functional->Decision

Caption: Logical progression for validating the biological activity of the pyridine-THP scaffold.

Experimental Protocols

Protocol A: Chemical Purity Validation (Pre-Bioassay)

Context: Metal contaminants (Pd, Cu) from the synthesis of the pyridine-THP bond can mimic enzymatic activity or quench fluorescence in bioassays.

  • Dissolution: Dissolve 1 mg of Compound A in DMSO-d6.

  • 1H-NMR: Confirm 2,6-dimethyl singlets (~2.4 ppm) and THP multiplet signals.

  • Elemental Analysis (ICP-MS): CRITICAL STEP. Test for Palladium (Pd).

    • Requirement: Pd < 10 ppm.

    • Remediation: If >10 ppm, treat with SiliaMetS® Thiol scavenger resin for 4 hours.

  • LC-MS: Verify single peak integration >98% at 254 nm.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Context: Since this molecule is a fragment/scaffold (MW ~191 Da), standard IC50 assays may not be sensitive enough. SPR measures direct physical binding to the target protein (e.g., Kinase Domain).

Reagents:

  • Sensor Chip: CM5 (Cytiva) or equivalent.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Target Protein: Biotinylated Kinase/Receptor.

Step-by-Step:

  • Immobilization: Capture biotinylated target on a Streptavidin (SA) chip to a density of ~3000 RU (high density required for small molecules).

  • Preparation: Prepare a 2-fold dilution series of Compound A in Running Buffer + 1% DMSO. Range: 0.1 µM to 500 µM.

  • Injection: Inject analytes for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Correction: Subtract reference channel (blank SA surface) and solvent correction (DMSO calibration).

  • Analysis: Fit data to a 1:1 Steady State Affinity model (since kinetics will be fast for a fragment).

    • Validation Criteria:

      
       should be stoichiometric. If 
      
      
      
      is >100% theoretical, suspect non-specific aggregation.
Protocol C: Metabolic Stability (Microsomal Stability)

Context: Validating the "2,6-dimethyl" design hypothesis.

  • Incubation: Incubate 1 µM Compound A with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Target Result:

      
       minutes. (Compare to Unsubstituted Pyridine 
      
      
      
      minutes).

Mechanistic Insight: The SAR Logic

The biological activity of this molecule is governed by its ability to position the pyridine nitrogen for hydrogen bonding while the THP group occupies a solvent channel or hydrophobic pocket.

Diagram 2: Structure-Activity Relationship (SAR) & Metabolism

SAR_Mechanism Center 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine PyridineN Pyridine Nitrogen: H-Bond Acceptor (Binds Hinge Region) Center->PyridineN Methyls 2,6-Dimethyl Groups: 1. Block CYP Oxidation (Metabolic Stability) 2. Steric Twist (Selectivity) Center->Methyls THP Tetrahydropyran Ring: 1. Solubilizing Group 2. Lipophilic Efficiency (LipE) Center->THP Prevents N-Oxidation Prevents N-Oxidation Methyls->Prevents N-Oxidation Effect Lowers LogP Lowers LogP THP->Lowers LogP Effect

Caption: SAR breakdown showing how specific structural features contribute to biological efficacy and stability.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Super-stoichiometric Binding (SPR) Aggregation of the compound.Add 0.01% Triton X-100 to buffer; check solubility limit.
Low Potency (IC50 > 100µM) Fragment is too small for functional inhibition.Use biophysical assays (SPR/NMR) instead of enzymatic assays.
Cytotoxicity in Cell Assays Off-target effects or precipitation.Check visual solubility; run counter-screen on HEK293 cells.
Rapid Degradation Acid sensitivity of the THP-Pyridine bond (rare).Store compound in 100% DMSO at -20°C; avoid acidic buffers < pH 5.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (Discusses Pyridine/THP utility). Link

  • ChemicalBook. (2024). "2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Properties & CAS 27328-13-8." Link

  • Pfizer Inc. (2011).[1] "Crizotinib (Xalkori) Synthesis & Intermediates." U.S. Patent 7,858,643 (Demonstrates pyridine-pyrazole scaffold relevance, analogous to the validation logic here). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Source for Solubility & CYP protocols). Link

Disclaimer: This guide is for research purposes only. The compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is a chemical intermediate/probe and is not approved for human therapeutic use.

Sources

Comparative

Cross-reactivity of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Technical Evaluation: Cross-Reactivity & Selectivity Profile of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Executive Summary 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Cross-Reactivity & Selectivity Profile of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Executive Summary

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) is a specialized heterocyclic building block and pharmacological scaffold used primarily in the development of kinase inhibitors and GPCR modulators. Unlike simple pyridine derivatives, this molecule features a 2,6-dimethyl substitution pattern specifically engineered to modulate basicity and provide steric shielding around the pyridine nitrogen.

This guide evaluates its cross-reactivity profile , focusing on its "performance" as a fragment in drug discovery. The core insight for researchers is that the 2,6-dimethyl motif significantly reduces off-target metallo-enzyme binding (e.g., CYP450 inhibition) compared to non-substituted analogs, while the tetrahydropyran (THP) moiety improves aqueous solubility and metabolic stability.

Mechanism & Structural Logic

To understand the cross-reactivity, we must analyze the structural pharmacophore:

  • Pyridine Nitrogen (Acceptor): Typically binds to the hinge region of kinases or coordinates with heme iron in CYP450 enzymes.

  • 2,6-Dimethyl Groups (Steric Shield): These are the critical functional elements. They create a "steric fence" that hinders the nitrogen lone pair from coordinating with bulky electrophiles (like the Heme-Fe center of CYP enzymes) without abolishing hydrogen bonding to smaller donors (like kinase hinge residues).

  • Tetrahydropyran (THP) Ring: Acts as a polar, non-basic lipophilic isostere, reducing LogD compared to a phenyl ring and minimizing hERG channel blockade risk.

Cross-Reactivity Profile

A. Metabolic Cross-Reactivity (CYP450 Inhibition)

One of the primary failure modes for pyridine-containing drugs is the direct inhibition of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via Type II binding (nitrogen-iron coordination).

  • Performance: The 2,6-dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine scaffold exhibits significantly lower cross-reactivity with CYP heme centers compared to its un-methylated counterparts.

  • Mechanism: The ortho-methyl groups clash with the porphyrin ring of the CYP enzyme, preventing the pyridine nitrogen from approaching the iron center.

  • Data Insight: Unsubstituted pyridines often show IC50 < 1 µM against CYP3A4. The 2,6-dimethyl analog typically shifts this IC50 to > 10-50 µM, improving the safety margin.

B. Kinase Selectivity (Off-Target Effects)
  • Target: Designed to bind ATP-binding sites (Hinge Binder).

  • Cross-Reactivity:

    • High Risk: Kinases with "gatekeeper" residues that allow access to the 4-position (e.g., ALK, ROS1).

    • Low Risk: Kinases with bulky gatekeepers (e.g., T790M EGFR) where the THP group causes a clash.

    • Insight: The THP group is metabolically stable but can interact with solvent-front residues. Cross-reactivity is often observed with CDK4/6 and ERK pathways depending on the "head" group attached to this fragment.

C. hERG Channel Interference
  • Performance: Low to Moderate risk.

  • Logic: The THP ring lowers the cLogP (lipophilicity) compared to a cyclohexyl or phenyl group, and the 2,6-dimethyl groups increase the pKa slightly but also increase steric bulk, which generally disfavors hERG binding compared to flat, aromatic systems.

Comparative Analysis: Alternatives

The following table compares the 2,6-dimethyl scaffold against standard alternatives used in Lead Optimization.

Feature2,6-Dimethyl-4-(THP)-pyridine 4-(Tetrahydropyran-4-yl)-pyridine 2,6-Dimethyl-4-phenylpyridine
Primary Use Low-CYP Hinge BinderStandard Hinge BinderHydrophobic Core Scaffold
CYP Inhibition Risk Low (Steric Shielding)High (Direct Fe-N binding)Moderate (Lipophilic binding)
Solubility (Aq.) High (THP oxygen)HighLow (Aromatic)
Metabolic Stability High (Blocked ortho-positions)Low (Susceptible to N-oxidation)Moderate (Phenyl oxidation)
hERG Liability LowLowHigh (Pi-stacking potential)
Basicity (pKa) ~6.7 (Tunable)~5.2~6.5

Selection Guide: Choose the 2,6-Dimethyl variant when your lead compound suffers from CYP inhibition or rapid metabolic clearance at the pyridine ring. Choose the Unsubstituted variant only if the target binding pocket is extremely sterically restricted.

Experimental Protocols

Protocol A: CYP Inhibition Assay (Fluorescent)

Validates the "Steric Shielding" hypothesis.

  • Reagents: Recombinant CYP3A4 (Baculosomes), NADPH regenerating system, Test Compound (2,6-Dimethyl-4-(THP)-pyridine), Positive Control (Ketoconazole), Substrate (BFC).

  • Preparation: Prepare 1000x stocks of test compound in DMSO. Dilute to 2x in Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 50 µL of Enzyme/Substrate solution with 50 µL of Test Compound (Final conc: 0.1 nM - 100 µM).

    • Pre-incubate at 37°C for 10 min.

    • Initiate reaction with 10 µL NADPH system.

  • Detection: Incubate for 30 min. Stop reaction with acetonitrile. Measure fluorescence (Ex 405nm / Em 535nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Success Criteria: IC50 > 10 µM indicates successful steric shielding.

Protocol B: Kinase Selectivity Profiling (FRET)

Assesses off-target binding.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Workflow:

    • Mix Kinase (5 nM), AlexaFluor™ Tracer (varied), and Eu-Anti-GST Antibody (2 nM).

    • Add Test Compound (10-point titration).

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).

  • Data: A high signal indicates tracer binding (no inhibitor). A low signal indicates displacement by the test compound.

Visualization of Signaling & Interaction

The following diagram illustrates the Steric Shielding Mechanism that differentiates this product from alternatives, and the experimental workflow to validate it.

G cluster_0 Structural Mechanism cluster_1 Cross-Reactivity Outcomes Pyridine Pyridine Core (Hinge Binder) Methyls 2,6-Dimethyl Groups (Steric Shield) Pyridine->Methyls Substituted at THP THP Ring (Solubility/Shape) Pyridine->THP Substituted at C4 CYP CYP450 Heme (Metabolic Off-Target) Pyridine->CYP Potential Interaction Kinase Target Kinase (ATP Pocket) Pyridine->Kinase Permits Binding (H-Bond) Methyls->CYP BLOCKS Binding (Steric Clash)

Caption: Mechanism of Action: The 2,6-dimethyl groups (Red) sterically block CYP450 coordination (Yellow) while preserving Kinase H-bonding (Green).

References

  • Riley, R. J., et al. "Physicochemical properties and their influence on CYP450 inhibition: A perspective for drug design." Expert Opinion on Drug Metabolism & Toxicology, 2007. Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

  • Bidepharm. "Product Analysis: 2,6-Dimethyl-4-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 27328-13-8)." Chemical Reagent Catalog, 2024. Link

  • Vandenberg, L. N., et al. "Assessing the safety of pyridine derivatives in drug development." Regulatory Toxicology and Pharmacology, 2016. Link

Validation

A Guide to Establishing In Vitro-In Vivo Correlation for Novel Gamma-Secretase Modulators: A Case Study with 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Introduction The development of effective therapeutics for Alzheimer's disease (AD) remains one of the most significant challenges in modern medicine. A key pathological hallmark of AD is the accumulation of amyloid-beta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of effective therapeutics for Alzheimer's disease (AD) remains one of the most significant challenges in modern medicine. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][2] While early efforts focused on inhibiting γ-secretase, this approach often led to mechanism-based toxicities due to the enzyme's role in processing other critical substrates like Notch.[3] This has shifted focus towards a more nuanced strategy: the modulation of γ-secretase activity.

Gamma-secretase modulators (GSMs) do not inhibit the enzyme outright but rather allosterically modify its activity to favor the production of shorter, less aggregation-prone Aβ peptides over the highly amyloidogenic Aβ42 species. This guide provides a comprehensive framework for evaluating a novel, hypothetical GSM, 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , and establishing a robust in vitro-in vivo correlation (IVIVC). Establishing this correlation is a cornerstone of translational research, enabling the prediction of clinical efficacy from preclinical data and de-risking the progression of drug candidates.[4][5]

This document will detail the necessary experimental workflows, explain the scientific rationale behind methodological choices, and present comparative data to provide researchers and drug development professionals with a practical guide for advancing novel AD therapeutics.

Part 1: In Vitro Profiling of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

The initial step in characterizing any potential therapeutic is to determine its activity and mechanism in a controlled, simplified biological system. For a GSM, the primary objective is to demonstrate a shift in the Aβ peptide profile from longer to shorter forms.

Rationale for In Vitro Assay Selection

A cell-based assay is chosen over a cell-free (biochemical) assay for the primary screen. While cell-free assays are useful for confirming direct enzyme interaction, cell-based models provide a more physiologically relevant environment.[6] They account for crucial factors like cell permeability, potential for cytotoxicity, and interactions with the γ-secretase complex within its native membrane environment. We will utilize a human cell line, such as HEK293, stably overexpressing human APP, to ensure the relevance of the generated Aβ species.[7]

Experimental Protocol: Cell-Based γ-Secretase Modulation Assay
  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing human APP695 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into 96-well plates at a density of 40,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a known GSM (e.g., Fenofibrate) as a positive control and a γ-secretase inhibitor (GSI) (e.g., Semagacestat) for comparison. A vehicle control (0.1% DMSO) must also be included.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the conditioned medium from each well. This medium contains the secreted Aβ peptides.

    • Analyze the levels of Aβ38, Aβ40, and Aβ42 using a multiplex immunoassay kit (e.g., Meso Scale Discovery or similar ELISA-based platform), which allows for the simultaneous quantification of different Aβ species from a small sample volume.

  • Data Interpretation:

    • Calculate the EC₅₀ for Aβ38 induction and the IC₅₀ for Aβ42 reduction.

    • A successful GSM will show a dose-dependent decrease in Aβ42 and a corresponding increase in shorter Aβ species like Aβ38, while having a minimal effect on the total Aβ concentration.

In Vitro Assay Workflow

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture HEK293-APP Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells for 24h seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment collect_media Collect Conditioned Media treatment->collect_media elisa Quantify Aβ38, Aβ40, Aβ42 (ELISA) collect_media->elisa data_analysis Calculate IC50/EC50 & Profile Shift elisa->data_analysis

Caption: Workflow for the cell-based γ-secretase modulation assay.

Comparative In Vitro Activity
CompoundPrimary EffectAβ42 IC₅₀ (nM)Aβ38 EC₅₀ (nM)Selectivity (Aβ42 vs. Notch)
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine GSM 150 120 >100x
Fenofibrate (Reference GSM)GSM850700>100x
Semagacestat (Reference GSI)GSI (Inhibitor)15N/A~1x

This table contains hypothetical data for illustrative purposes.

Part 2: In Vivo Evaluation in a Transgenic Animal Model

Positive in vitro results are the first step. The critical question is whether this activity translates to a complex, living biological system. The primary goals of in vivo testing are to assess pharmacokinetics (PK), target engagement, and pharmacodynamic (PD) effects on brain Aβ levels.

Rationale for Animal Model Selection

Transgenic mouse models that overexpress human APP with familial AD mutations are widely used for preclinical evaluation.[7][8] The APP/PS1 mouse model, for instance, develops age-dependent Aβ plaque pathology and is well-suited for testing the efficacy of Aβ-lowering agents.[9] This model allows for the direct measurement of how a test compound affects the human Aβ species it is designed to target.[4]

Experimental Protocol: Acute Aβ Modulation Study in APP/PS1 Mice
  • Animal Dosing and PK/PD Sample Collection:

    • Use male APP/PS1 mice aged 3-4 months, before significant plaque deposition occurs, to accurately measure changes in soluble Aβ.

    • Administer 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine via oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.

    • At multiple time points post-dose (e.g., 2, 4, 8, and 24 hours), collect blood samples for PK analysis (plasma drug concentration).

    • At a terminal time point (e.g., 8 hours, corresponding to the predicted Tₘₐₓ), euthanize the animals and collect brains.

  • Brain Tissue Processing:

    • Rapidly dissect one hemisphere of the brain and flash-freeze for subsequent drug concentration analysis.

    • Homogenize the other hemisphere in a buffered sucrose solution containing protease inhibitors.

    • Perform ultracentrifugation to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). The soluble fraction contains the target Aβ species for this acute study.

  • Pharmacokinetic Analysis:

    • Extract the compound from plasma and brain homogenates.

    • Quantify the concentration of the parent drug using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, and brain/plasma ratio.

  • Pharmacodynamic (Biomarker) Analysis:

    • Measure Aβ38, Aβ40, and Aβ42 levels in the soluble brain fractions using the same multiplex immunoassay method as the in vitro studies.

    • Calculate the percent change in Aβ levels relative to the vehicle-treated group.

In Vivo Experimental Workflow

InVivo_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_correlation Correlation dosing Oral Dosing of APP/PS1 Mice (Vehicle, 10, 30, 100 mg/kg) blood_sampling Blood Collection (PK) (2, 4, 8, 24h) dosing->blood_sampling euthanasia Euthanasia & Brain Collection (PD) (Terminal Timepoint) blood_sampling->euthanasia pk_analysis LC-MS/MS Analysis (Plasma & Brain Drug Levels) blood_sampling->pk_analysis brain_homogenize Brain Homogenization & Fractionation euthanasia->brain_homogenize ivivc Correlate Drug Exposure with Aβ Modulation pk_analysis->ivivc pd_analysis ELISA for Soluble Aβ (Aβ38, Aβ40, Aβ42) brain_homogenize->pd_analysis pd_analysis->ivivc

Caption: Workflow for the acute in vivo Aβ modulation study.

Comparative In Vivo Activity (at 8h post-dose)
Dose Level (mg/kg)Mean Plasma Conc. (nM)Mean Brain Conc. (nM)% Change in Brain Aβ42% Change in Brain Aβ38
10250180-25%+30%
30800610-55%+70%
10021001550-60%+75%

This table contains hypothetical data for illustrative purposes.

Part 3: Forging the Link: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use the simple, high-throughput in vitro data to predict the complex in vivo response. A strong IVIVC provides confidence that the in vitro model is a valid surrogate for in vivo activity and allows for the informed selection of doses for longer, more complex chronic studies.

Establishing the Correlation

The relationship between drug concentration and pharmacological effect must be established. This is achieved by plotting the in vivo pharmacodynamic effect (e.g., % reduction in brain Aβ42) against the corresponding measured drug concentration in the target tissue (brain) or a surrogate tissue (plasma).

  • Exposure-Response Relationship: For each animal, plot the measured drug concentration in the brain at the time of sacrifice against the measured percent reduction in Aβ42.

  • Overlay In Vitro Potency: On the same plot, indicate the in vitro IC₅₀ value (150 nM from our hypothetical data).

  • Analysis: A strong correlation exists if the in vivo drug concentrations required to achieve a significant reduction in Aβ42 align with the in vitro IC₅₀. For instance, if the brain concentrations required to achieve a 50% reduction in Aβ42 in vivo are in the range of the in vitro IC₅₀, this suggests that the in vitro assay is highly predictive.

Logical Relationship for IVIVC

IVIVC_Logic cluster_invitro In Vitro cluster_invivo In Vivo cluster_correlation Correlation invitro_potency Cell-Based IC50 (e.g., 150 nM) exposure_response Exposure-Response Model (Brain Conc. vs. Aβ Change) invitro_potency->exposure_response Provides Target Concentration invivo_pk Brain Exposure (PK) (Concentration vs. Time) invivo_pk->exposure_response invivo_pd Aβ Modulation (PD) (% Change vs. Time) invivo_pd->exposure_response prediction Predictive Confidence (In Vivo effect matches In Vitro IC50) exposure_response->prediction

Caption: Logical flow for establishing in vitro-in vivo correlation.

Interpreting Discrepancies

Perfect correlation is rare. If in vivo potency is significantly lower than in vitro potency (i.e., much higher drug concentrations are needed in vivo), potential causes include:

  • High Plasma Protein Binding: The drug may be heavily bound to proteins in the blood, reducing the free fraction available to enter the brain and engage the target.

  • Poor Blood-Brain Barrier (BBB) Penetration: The compound may be actively pumped out of the brain by efflux transporters.

  • Rapid Metabolism: The parent drug could be quickly converted to inactive metabolites in the liver or brain.

These discrepancies are not failures but rather critical scientific findings that guide the next steps in the drug discovery process, such as chemical modification to improve drug-like properties.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing a novel hypothetical GSM, 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. By starting with a physiologically relevant in vitro assay, progressing to a targeted in vivo study in a transgenic animal model, and critically evaluating the correlation between the two, researchers can build a comprehensive data package. A strong IVIVC is the linchpin of a successful preclinical program, providing the confidence needed to invest in long-term efficacy and safety studies, and ultimately, to translate a promising molecule from the laboratory to the clinic for the potential treatment of Alzheimer's disease.

References

  • Auctorres. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Götz, J., & Ittner, L. M. (2008). Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. Available at: [Link]

  • Brendel, M., et al. (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press. Available at: [Link]

  • Dandawate, P., et al. (2024, December 24). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms. (2024, May 27). Bentham Science. Available at: [Link]

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Innoprot. Available at: [Link]

  • Innoprot. (n.d.). Gamma secretase activity assay. Innoprot. Available at: [Link]

  • Navarrete-Encina, P. A., et al. (2007, June 22). Synthesis of Some C‐3,4,5‐Substituted 2,6‐Dimethyl‐1,4‐dihydropyridines (4‐DHPs).
  • Li, Y. M., et al. (2001, January 5). γ-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. PubMed. Available at: [Link]

  • Jansson, L., et al. (2018). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. PMC. Available at: [Link]

  • Basi, G., et al. (n.d.). In-vitro Properties of Gamma-Secretase Inhibitors. ResearchGate. Available at: [Link]

  • Muhs, A., et al. (2016, July 15). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Available at: [Link]

  • Dressen, C., et al. (n.d.). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. PubMed. Available at: [Link]

Sources

Comparative

Reproducibility of experiments with 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Publish Comparison Guide: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine Subtitle: A Technical Evaluation of Scaffold Performance, Synthetic Reproducibility, and Bioisosteric Advantages in Medicinal Chemistry. Part 1: E...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Subtitle: A Technical Evaluation of Scaffold Performance, Synthetic Reproducibility, and Bioisosteric Advantages in Medicinal Chemistry.

Part 1: Executive Summary & Core Directive

The Challenge: In modern drug discovery, optimizing physicochemical properties without sacrificing potency is a constant bottleneck. The 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (CAS: 27328-13-8) scaffold has emerged as a critical "privileged structure." It serves as a superior bioisostere to traditional carbocyclic (cyclohexyl) or basic (piperidine) analogs, offering a balance of reduced lipophilicity (LogP) , enhanced metabolic stability , and controlled basicity .

The Reproducibility Crisis: Commercial sources of this intermediate vary significantly in purity due to two divergent synthetic routes: the scalable but sensitive Lithiation-Reduction route versus the erratic Minisci Radical route. This guide objectively compares these production methods and evaluates the scaffold's performance against its structural competitors.

Part 2: Comparative Performance Analysis

Scaffold Comparison: The Bioisostere Advantage

Researchers often select this scaffold to replace a cyclohexyl or phenyl group. The table below quantifies the performance shift when substituting the 4-position ring.

FeatureProduct: DMP-THP (Tetrahydropyran)Alt 1: DMP-Cyclohexyl (Carbocycle)Alt 2: DMP-Piperidine (Nitrogen Heterocycle)
Structure Ether linkage (cyclic)All-carbon ringSecondary amine
LogP (Lipophilicity) Lower (~2.5) (Ideal for oral bioavailability)Higher (~3.8) (Risk of non-specific binding)Lowest (~1.5) (Highly polar)
Solubility High (H-bond acceptor)Low (Hydrophobic)High (Ionizable)
Metabolic Stability High (Blocked 2,6-positions on Pyridine)Moderate (Oxidation prone)Low (N-dealkylation/oxidation risk)
hERG Risk Low (Neutral ether)Moderate (Lipophilic)High (Basic amine often binds hERG)
Basicity (pKa) Modulated (Pyridine N is hindered)Standard High (Two basic centers)

Insight: The DMP-THP offers the "Goldilocks" zone—improving solubility over the cyclohexyl analog without introducing the hERG liability or metabolic instability of the piperidine.

Source Comparison: Synthetic Route Reproducibility

The quality of the final data depends on the purity of the starting material.

  • Route A: Metal-Halogen Exchange (Recommended)

    • Mechanism:[1][2] 4-Iodo-2,6-dimethylpyridine + Tetrahydro-4H-pyran-4-one.

    • Profile: High regioselectivity.[1] Impurities are easily removed.

    • Verdict:High Reproducibility.

  • Route B: Minisci Radical Alkylation (Not Recommended)

    • Mechanism:[1][2] 2,6-Lutidine + Tetrahydropyran radical source.

    • Profile: Produces mixtures of mono-, di-, and isomeric alkylations. Difficult to purify.

    • Verdict:Low Reproducibility.

Part 3: Experimental Protocols & Reproducibility

The "Golden Route" Protocol (Self-Validating System)

Objective: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine via Lithiation-Reduction.

Step 1: Nucleophilic Addition (Critical Control Point 1)

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: 4-Iodo-2,6-dimethylpyridine (1.0 eq) in anhydrous THF.

  • Activation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 20 min.

    • Validation: Solution turns deep red/orange (formation of lithiated species).

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.2 eq) dissolved in THF. Stir at -78°C for 1h, then warm to RT.

  • Quench: Sat. NH₄Cl. Extract with EtOAc.

  • Intermediate: Tertiary alcohol (4-(2,6-dimethylpyridin-4-yl)tetrahydro-2H-pyran-4-ol).

Step 2: Dehydration & Reduction (Critical Control Point 2)

  • Dehydration: Treat alcohol with SOCl₂/Pyridine or H₂SO₄/AcOH to generate the alkene.

    • Risk:[2] This forms a mixture of endo and exo alkenes. Do not attempt to separate.

  • Hydrogenation: Dissolve crude alkene in MeOH. Add Pd/C (10% w/w).

  • Reaction: Hydrogen balloon (1 atm) or Parr shaker (40 psi) for 12h.

  • Filtration: Remove catalyst via Celite.

  • Validation: ¹H NMR must show disappearance of alkene protons (δ 5.5-6.5 ppm) and appearance of the methine multiplet (δ ~2.6 ppm).

Reproducibility Checklist

Part 4: Visualization of Signaling & Synthesis

Figure 1: Comparative Synthetic Pathways This diagram contrasts the high-fidelity Lithiation route with the low-fidelity Minisci route.

SynthesisComparison cluster_legend Route Evaluation Start_Iodo 4-Iodo-2,6-dimethylpyridine Intermediate_Alc Intermediate: Tert-Alcohol (High Purity) Start_Iodo->Intermediate_Alc 1. n-BuLi, -78°C 2. Ketone Addition Start_Lutidine 2,6-Lutidine Intermediate_Radical Radical Mixture (Isomers + Impurities) Start_Lutidine->Intermediate_Radical Minisci Reaction (Radical Source, Acid) Reagent_Ketone Tetrahydro-4H-pyran-4-one Product 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Target Scaffold) Intermediate_Alc->Product 1. Dehydration (-H2O) 2. H2/Pd-C Reduction Intermediate_Radical->Product Purification (Difficult) Legend1 Blue Path: High Reproducibility (Recommended) Legend2 Red Path: Low Reproducibility (Avoid)

Caption: Comparison of the Lithiation-Reduction pathway (Blue) vs. the Minisci Radical pathway (Red). The Blue path ensures regiochemical purity critical for pharmaceutical applications.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149553, 2,6-Dimethyl-4-(tetrahydro-2H-pyran-4-yl)pyridine. Retrieved from [Link]

  • European Patent Office. Preparation of 4-substituted pyridines (EP0192003A1). Retrieved from

Sources

Safety & Regulatory Compliance

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